molecular formula C10H16O2 B149163 Massoia Lactone CAS No. 51154-96-2

Massoia Lactone

Cat. No.: B149163
CAS No.: 51154-96-2
M. Wt: 168.23 g/mol
InChI Key: NEDIAPMWNCQWNW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Massoia Lactone, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95% min..
The exact mass of the compound 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (R)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol and fat; insoluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-pentyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIAPMWNCQWNW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885943
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, pale yellow liquid with a sweet, herbaceous odour
Record name 5-Hydroxy-2-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol and fat; insoluble in water
Record name 5-Hydroxy-2-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.987 (20°/20°)
Record name 5-Hydroxy-2-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51154-96-2
Record name Massoia lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51154-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Massoilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MASSOIA LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847O2V0IOA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Massoia Lactone: A Comprehensive Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Massoia lactone, a naturally occurring chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries. The document details its primary natural sources, providing quantitative data on lactone concentrations, and elucidates the current understanding of its biosynthetic pathways in both plant and fungal systems. Furthermore, it outlines key experimental protocols for the extraction, analysis, and investigation of this compound biosynthesis.

Natural Sources of this compound

This compound and its homologs are predominantly found in the plant kingdom, with the most significant source being the Massoia tree (Cryptocarya massoy), native to Indonesia and Papua New Guinea.[1][2] Fungal species have also been identified as producers of this valuable compound, offering potential alternative and sustainable sources.

Plant Sources

The bark and heartwood of Cryptocarya massoy are rich sources of this compound, primarily the C-10 homolog (5,6-dihydro-6-pentyl-2H-pyran-2-one), which is responsible for the characteristic sweet, coconut-like aroma.[3] Lesser amounts of C-12 (5,6-dihydro-6-heptyl-2H-pyran-2-one) and C-14 (5,6-dihydro-6-nonyl-2H-pyran-2-one) homologs are also present.[4][5] The fruit of the tree contains only trace amounts of these lactones.[4][5] The essential oil quality is often graded based on the concentration of C-10 this compound, with "Super" grade oils containing over 70%.

Fungal Sources

Certain fungi have been identified as producers of this compound, offering a promising avenue for biotechnological production. The yeast-like fungus Aureobasidium melanogenum produces glycolipids called liamocins, which can be hydrolyzed to release 3,5-dihydroxydecanoic acid, a direct precursor that lactonizes to form C-10 this compound.[6][7] Additionally, the mycelium of Cordyceps sinensis (strain Cs-4) has been shown to produce this compound through submerged fermentation.

Quantitative Data on this compound Content

The following table summarizes the quantitative data on the concentration of this compound homologs in various natural sources as reported in the literature.

Natural SourcePartC-8 this compound (%)C-10 this compound (%)C-12 this compound (%)C-14 this compound (%)Other Compounds (%)Reference
Cryptocarya massoyBark Oil3.456.2516.510.56Benzyl benzoate (12.72), δ-decalactone (1.53), Benzyl salicylate (1.79)[8]
Cryptocarya massoyBark Oil-~64.8~17.4-Benzyl benzoate (~13.4)
Cryptocarya massoyBark Oil-48.16---
Cryptocarya massoyHeartwood Oil-Present (major)27.71.4δ-decalactone (2.5)[4][5]
Cryptocarya massoyFruit Oil-Trace (<2)0.2-Benzyl benzoate (68.3)[4][5]
Cordyceps sinensis (Cs-4)Mycelium-2.98–3.77 mg/g---

Biosynthesis Pathways of this compound

The biosynthesis of this compound is believed to follow pathways related to fatty acid and polyketide synthesis. While the complete pathways are not fully elucidated in all organisms, evidence points to distinct mechanisms in plants and fungi.

Fungal Biosynthesis via Polyketide Synthase Pathway

In the fungus Aureobasidium melanogenum, this compound is a product derived from the biosynthesis of liamocins.[6] This pathway involves a highly reducing polyketide synthase (HR-PKS). The key intermediate is 3,5-dihydroxydecanoic acid, which is synthesized by the HR-PKS.[5] This acid is then esterified to a polyol (mannitol or arabitol) to form liamocins.[9][10] this compound can be released from these liamocins through hydrolysis and subsequent spontaneous lactonization of the 3,5-dihydroxydecanoic acid under acidic conditions.[7]

Fungal_Massoia_Lactone_Biosynthesis acetyl_coa Acetyl-CoA hr_pks Highly Reducing Polyketide Synthase (HR-PKS) acetyl_coa->hr_pks malonyl_coa Malonyl-CoA malonyl_coa->hr_pks dihydroxy_acid 3,5-Dihydroxydecanoic Acid hr_pks->dihydroxy_acid Chain assembly & reduction esterase Esterase (Est1) dihydroxy_acid->esterase lactonization Lactonization (Acidic) dihydroxy_acid->lactonization polyol Polyol (e.g., Mannitol) polyol->esterase liamocin Liamocin esterase->liamocin hydrolysis Hydrolysis (Alkaline) liamocin->hydrolysis hydrolysis->dihydroxy_acid Release massoia_lactone This compound (C-10) lactonization->massoia_lactone

Fungal biosynthesis of this compound via the liamocin pathway.
Putative Plant Biosynthesis Pathway

The biosynthesis of this compound in Cryptocarya massoy has not been fully elucidated. However, the structure of this compound, an α,β-unsaturated δ-lactone, strongly suggests a biosynthetic origin from the fatty acid or polyketide pathways. It is hypothesized that a precursor fatty acid undergoes hydroxylation and subsequent β-oxidation cycles to yield a hydroxy-fatty acid intermediate, which then cyclizes to form the lactone ring. The α,β-unsaturation could be introduced by a desaturase enzyme.

Plant_Massoia_Lactone_Biosynthesis fatty_acid_synthesis Fatty Acid Synthesis (e.g., from Acetyl-CoA) long_chain_fa Long-chain Fatty Acid fatty_acid_synthesis->long_chain_fa hydroxylase Hydroxylase long_chain_fa->hydroxylase hydroxy_fa Hydroxy Fatty Acid hydroxylase->hydroxy_fa beta_oxidation β-Oxidation (Chain shortening) hydroxy_fa->beta_oxidation hydroxy_acyl_coa Hydroxy-Acyl-CoA (C10, C12, C14) beta_oxidation->hydroxy_acyl_coa desaturase Desaturase hydroxy_acyl_coa->desaturase unsaturated_hydroxy_acyl_coa α,β-Unsaturated Hydroxy-Acyl-CoA desaturase->unsaturated_hydroxy_acyl_coa cyclization Cyclization/ Lactonization unsaturated_hydroxy_acyl_coa->cyclization massoia_lactone This compound (C10, C12, C14) cyclization->massoia_lactone

A putative biosynthetic pathway for this compound in plants.

Experimental Protocols

Extraction of this compound from Plant Material

A common method for extracting this compound from the bark of C. massoy is hydrodistillation to obtain the essential oil. For analytical and preparative purposes, solvent extraction followed by chromatography is employed.

Protocol: Solvent Extraction and Purification

  • Maceration: Pulverized dried bark of C. massoy is macerated in a solvent such as 95% ethanol.

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract can be purified using techniques like preparative hydrostatic countercurrent chromatography. A biphasic solvent system such as n-hexane–methanol–water (10:9:1, v/v/v) can be used to achieve high-purity isolation of this compound homologs.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of the volatile components, including Massoia lactones, in essential oils. High-performance liquid chromatography (HPLC) is also a valuable tool for quantification, especially in fermented products.

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions: Use a capillary column suitable for separating volatile compounds (e.g., HP-5MS). A typical temperature program could be: start at 60°C, ramp up to 280°C.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-500.

  • Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data. Quantify by integrating the peak areas and comparing them to an internal standard.

Elucidation of Biosynthesis Pathways

Investigating the biosynthesis of this compound involves a combination of genetic, biochemical, and analytical techniques. The following outlines a general workflow.

Biosynthesis_Elucidation_Workflow start Hypothesize Pathway (e.g., PKS or Fatty Acid derived) isotopic_labeling Isotopic Labeling Studies (e.g., with ¹³C-labeled precursors) start->isotopic_labeling nmr_ms_analysis NMR and MS Analysis of Labeled Products isotopic_labeling->nmr_ms_analysis pathway_confirmation Confirm Precursor-Product Relationships nmr_ms_analysis->pathway_confirmation gene_identification Identify Candidate Genes (e.g., PKS, hydroxylases, desaturases) via Genomics/Transcriptomics pathway_confirmation->gene_identification heterologous_expression Heterologous Expression of Candidate Genes gene_identification->heterologous_expression gene_knockout Gene Knockout/Silencing in Native Organism gene_identification->gene_knockout enzyme_assays In Vitro Enzyme Assays heterologous_expression->enzyme_assays function_validation Validate Enzyme Function enzyme_assays->function_validation pathway_elucidation Complete Pathway Elucidation function_validation->pathway_elucidation metabolite_profiling Metabolite Profiling of Mutants gene_knockout->metabolite_profiling metabolite_profiling->function_validation

General workflow for elucidating a secondary metabolite biosynthesis pathway.

Key Methodologies:

  • Isotopic Labeling: Feeding the organism with stable isotope-labeled precursors (e.g., ¹³C-acetate) and tracing the label incorporation into this compound using NMR and mass spectrometry to identify the building blocks of the molecule.

  • Genomic and Transcriptomic Analysis: Sequencing the genome or transcriptome of the producing organism to identify candidate genes encoding enzymes typically involved in fatty acid or polyketide synthesis (e.g., PKS, fatty acid synthases, hydroxylases, desaturases).

  • Heterologous Expression and Enzyme Assays: Expressing candidate genes in a host organism (e.g., E. coli or yeast) that does not naturally produce the compound. The recombinant enzymes are then purified and assayed in vitro with putative substrates to confirm their function.

  • Gene Inactivation: Creating knockout mutants or using RNA interference (RNAi) to silence the expression of candidate genes in the native organism. A subsequent loss or reduction in this compound production in the mutant provides strong evidence for the gene's involvement in the pathway.

This guide provides a foundational understanding of this compound's natural occurrence and biosynthesis. Further research, particularly in the plant pathways and the specific enzymes involved, will be crucial for developing sustainable and efficient biotechnological production methods for this commercially important molecule.

References

The Aromatic Profile of Cryptocarya massoy: A Technical Guide to its Bark Oil Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of essential oil derived from the bark of Cryptocarya massoy, a tree native to Indonesia and Papua New Guinea.[1][2] The oil is renowned for its characteristic sweet, coconut-like, and creamy aroma, primarily attributed to the presence of massoia lactones.[3][4] This document details the key chemical constituents, their quantitative data, and the experimental protocols for their extraction and analysis, aiming to serve as a valuable resource for research and development in the fields of phytochemistry, pharmacology, and drug discovery. The bark of Cryptocarya massoy is the primary source of this commercially significant essential oil.[1][3]

Chemical Composition of Cryptocarya massoy Bark Oil

The essential oil of Cryptocarya massoy bark is a complex mixture of volatile compounds, with the most significant being a series of aliphatic lactones and aromatic esters. The predominant constituents are C-10 massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) and C-12 this compound (5,6-dihydro-6-heptyl-2H-pyran-2-one).[5][6] Benzyl benzoate is another major component found in the bark oil.[7] The relative concentrations of these compounds can vary depending on the geographical origin and the specific chemotype of the plant.

The following table summarizes the quantitative data on the chemical composition of Cryptocarya massoy bark oil as reported in various studies.

ConstituentChemical NamePercentage Range (%)Reference
C-10 this compound5,6-dihydro-6-pentyl-2H-pyran-2-one56.2 - >60[7]
C-12 this compound5,6-dihydro-6-heptyl-2H-pyran-2-one15 - 16.5[7]
Benzyl BenzoateBenzoic acid, phenylmethyl esterup to 13[7]
C-8 this compound5,6-dihydro-6-propyl-2H-pyran-2-one3.4[7]
δ-Decalactone1.5[7]
Benzyl SalicylateSalicylic acid, benzyl ester1.8[7]

Experimental Protocols

The extraction and analysis of Cryptocarya massoy bark oil typically involve hydro-distillation followed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of its components.

Extraction of Essential Oil by Hydro-distillation

This method is widely used for extracting essential oils from plant materials.

  • Plant Material: Air-dried bark of Cryptocarya massoy is coarsely powdered.

  • Apparatus: A Clevenger-type apparatus is used for hydro-distillation.

  • Procedure:

    • A known quantity of the powdered bark material is placed in a round-bottom flask.

    • Distilled water is added to the flask to cover the plant material completely.

    • The flask is heated to boiling, and the steam and volatile components are condensed in a condenser.

    • The oil, being immiscible with water, is collected in a graduated tube.

    • The distillation process is continued for a specified duration (e.g., 3-4 hours) until no more oil is collected.

    • The collected oil is then separated from the water and dried over anhydrous sodium sulfate.

    • The yield of the essential oil is calculated based on the initial weight of the plant material.[8]

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual chemical components of a volatile mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A non-polar or slightly polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the components based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure the volatilization of the sample and prevent condensation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is standard.

    • Mass Range: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range (e.g., 40-550 amu).

  • Component Identification: The identification of the chemical constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the peak area in the GC chromatogram.

Visualized Workflow

The following diagram illustrates the general workflow for the extraction and chemical analysis of Cryptocarya massoy bark oil.

Extraction_and_Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output A Cryptocarya massoy Bark (Powdered) B Hydro-distillation A->B C Crude Essential Oil B->C D GC-MS Analysis C->D E Data Processing (Peak Integration, Library Search) D->E F Chemical Composition Data E->F G Quantitative Table of Constituents F->G

Caption: Workflow for Extraction and Chemical Analysis.

References

Endophytic Fungi: A Promising Source of Massoia Lactone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Massoia lactone, a naturally occurring delta-lactone, is a valuable bioactive compound with a characteristic coconut-like aroma. Traditionally extracted from the bark of the Massoia tree (Cryptocarya massoy), this process is often unsustainable, leading to the destruction of the host plant. Endophytic fungi, microorganisms that reside within plant tissues without causing disease, have emerged as a promising and sustainable alternative for the production of this compound and other valuable secondary metabolites. This technical guide provides a comprehensive overview of the endophytic fungal production of this compound, detailing the producer organisms, quantitative data, experimental protocols for isolation, cultivation, extraction, and quantification, as well as the biosynthetic pathway.

Quantitative Data on this compound Production by Endophytic Fungi

The following table summarizes the reported yields of this compound from various endophytic and related fungi, providing a comparative overview for researchers.

Fungal SpeciesHost Plant/SourceProduction MethodThis compound YieldReference
Cordyceps sinensis (strain Cs-4)Not an endophyte, but a relevant fungal producerSubmerged Fermentation2.98–3.77 mg/g of mycelium[1]
Aureobasidium melanogenum (strain W5-2)Not specified as an endophyte in the context of this compound productionBatch FermentationUp to 10.268 g/L (crude)[2]
Kabatiella caulivoraAlyxia reinwardtiiLiquid CultureDetected by GC-MS (quantitative data not provided)[3]
Aureobasidium pullulans (strain YTP6-14)Marine environmentLiquid CultureDetected by LC/MS and NMR (quantitative data not provided)[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and production of this compound from endophytic fungi.

Isolation of Endophytic Fungi

Objective: To isolate endophytic fungi from plant tissues.

Materials:

  • Healthy plant tissue (leaves, stems, bark)

  • 70-75% Ethanol

  • 1.3-3% Sodium hypochlorite solution

  • Sterile distilled water

  • Sterile scalpels and forceps

  • Malt Extract Agar (MEA) plates

  • Potato Dextrose Agar (PDA) plates

  • Streptomycin or other antibacterial agents (optional)

Protocol:

  • Surface Sterilization:

    • Thoroughly wash the collected plant material under running tap water to remove any soil and debris.

    • Under sterile conditions (e.g., in a laminar flow hood), cut the plant material into small segments (2-3 cm).

    • Immerse the segments in 75% ethanol for 1 minute.

    • Transfer the segments to a 1.3% sodium hypochlorite solution and immerse for 3 minutes. The concentration and duration may need to be optimized for different plant tissues.[5]

    • Follow with a brief immersion in 75% ethanol for 30 seconds.

    • Rinse the sterilized segments three times with sterile distilled water (3 minutes each rinse) to remove any residual sterilizing agents.

  • Plating:

    • Aseptically dry the surface-sterilized plant segments on sterile filter paper.

    • Using a sterile scalpel, cut the segments into smaller pieces (e.g., 5mm x 5mm).

    • Place the small segments onto MEA or PDA plates. It is advisable to supplement the media with an antibacterial agent like streptomycin to inhibit bacterial growth.

  • Incubation and Isolation:

    • Seal the plates and incubate at 25-28°C in the dark for 2-4 weeks.

    • Monitor the plates regularly for fungal growth emerging from the plant tissues.

    • Once fungal hyphae are visible, aseptically transfer the hyphal tips to fresh MEA or PDA plates to obtain pure cultures.

Cultivation for this compound Production

Objective: To cultivate the isolated endophytic fungi in liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

  • Pure culture of the endophytic fungus

  • Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB)

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh, pure culture plate of the endophytic fungus, cut out a few small agar plugs of the mycelium using a sterile scalpel or cork borer.

  • Fermentation:

    • Aseptically transfer the agar plugs into Erlenmeyer flasks containing sterile PDB or MEB.

    • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 21-30 days).[6] The optimal conditions, including media composition, pH, temperature, and incubation time, may need to be determined for each fungal strain.[1][7]

    • For Aureobasidium pullulans, a production medium containing 2.5% (w/v) glucose and 2.5% (v/v) glycerol at an initial pH of 6.5 has been reported.[7]

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.[6]

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

    • Allow the layers to separate. The ethyl acetate layer, containing the secondary metabolites, is typically the upper layer.

    • Collect the ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the compounds.[6]

  • Concentration:

    • Combine all the ethyl acetate extracts.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Quantification of this compound

Objective: To identify and quantify this compound in the crude extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

A. HPLC Method

Materials:

  • Crude fungal extract

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Protocol:

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size).[8]

    • Mobile Phase: A gradient elution using methanol and water is often employed. For this compound, a high percentage of methanol is typically required due to its low polarity.[8] A possible gradient could start with 80% methanol and increase to 98% over the run.[8]

    • Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.

B. GC-MS Method

Materials:

  • Crude fungal extract

  • GC-MS system

  • Capillary column (e.g., HP-5)

  • Helium gas

  • This compound standard

Protocol:

  • Sample Preparation: Dissolve the crude extract in a volatile solvent like hexane or ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column such as an HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points. A generic program might start at a lower temperature (e.g., 40°C), hold for a few minutes, and then ramp up at a specific rate (e.g., 10°C/min) to a final temperature.[9]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Mass Range: Scan a mass range that includes the molecular ion and characteristic fragment ions of this compound (m/z for γ-lactones is often 85 and for δ-lactones is 99).[10]

  • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantification can be achieved by creating a calibration curve based on the peak area of a specific ion.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation 1. Isolation of Endophytic Fungi cluster_cultivation 2. Cultivation & Production cluster_extraction 3. Extraction cluster_analysis 4. Analysis & Quantification plant_material Plant Material Collection surface_sterilization Surface Sterilization (Ethanol, NaOCl) plant_material->surface_sterilization plating Plating on MEA/PDA surface_sterilization->plating incubation_isolation Incubation & Pure Culture Isolation plating->incubation_isolation pure_culture Pure Fungal Culture incubation_isolation->pure_culture inoculation Inoculation into Liquid Broth (PDB/MEB) pure_culture->inoculation fermentation Submerged Fermentation inoculation->fermentation culture_broth Fungal Culture fermentation->culture_broth filtration Filtration culture_broth->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc gcms GC-MS Analysis crude_extract->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: Experimental workflow for this compound production from endophytic fungi.

Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_pathway Simplified Biosynthesis of δ-Lactones (e.g., this compound) fatty_acid Fatty Acid Precursor (e.g., Decanoic Acid) hydroxylation Hydroxylation fatty_acid->hydroxylation Hydroxylase hydroxy_fa δ-Hydroxy Fatty Acid hydroxylation->hydroxy_fa beta_oxidation β-Oxidation Cycles hydroxy_fa->beta_oxidation shortened_hfa Shortened δ-Hydroxy Fatty Acid beta_oxidation->shortened_hfa Removal of 2-carbon units lactonization Lactonization (Intramolecular Esterification) shortened_hfa->lactonization massoia_lactone This compound (δ-Decalactone derivative) lactonization->massoia_lactone

Caption: Proposed biosynthetic pathway of this compound in fungi.

References

"Mechanism of action of Massoia Lactone's antimicrobial properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, specifically the C-10 enantiomer ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring compound predominantly found in the bark of the Massoia tree (Cryptocarya massoia). Traditionally utilized for its aromatic properties, recent scientific inquiry has unveiled its potent antimicrobial activities against a broad spectrum of bacteria and fungi. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's antimicrobial and antibiofilm properties, presenting key quantitative data and detailed experimental protocols to support further research and development in this promising area.

Core Mechanism of Action: A Multi-pronged Attack

This compound exerts its antimicrobial effects through a multifaceted approach, primarily targeting the structural integrity and viability of microbial cells. The core mechanisms can be summarized as follows:

  • Biofilm Disruption: A primary and well-documented mode of action is the potent inhibition of biofilm formation and the degradation of mature biofilms.[1][2][3][4] this compound achieves this by disrupting the Extracellular Polymeric Substance (EPS) matrix, a critical component that encases and protects microbial communities.[1][4][5][6] This degradation of the EPS matrix weakens the biofilm structure, exposing individual cells to external threats and preventing their attachment to surfaces.[2]

  • Cell Membrane Damage: this compound directly compromises the microbial cell membrane.[7][8] This interaction leads to the formation of pores in the membrane, disrupting its integrity and causing the leakage of essential intracellular components.[9][10] Scanning and transmission electron microscopy (SEM and TEM) analyses have visually confirmed this membrane damage, showing cell lysis and morphological changes in treated microbes.[2][3][11]

  • Fungal-Specific Inhibition: In fungi, particularly pathogenic yeasts and molds, this compound exhibits additional mechanisms of action. It has been shown to inhibit hyphal formation, a crucial step in fungal invasion and pathogenesis.[2][12] Furthermore, it interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane, further compromising its structure and function.[9][10]

  • Induction of Oxidative Stress: Evidence suggests that this compound can induce an increase in intracellular Reactive Oxygen Species (ROS) levels within microbial cells.[9][10] This surge in ROS leads to oxidative stress, damaging cellular components such as proteins, lipids, and nucleic acids, ultimately contributing to cell death.

The following diagram illustrates the overarching mechanism of action of this compound against microbial cells.

Massoia_Lactone_Mechanism cluster_massoia This compound cluster_microbe Microbial Cell cluster_fungi Fungal Specific cluster_ros Oxidative Stress This compound This compound Biofilm (EPS Matrix) Biofilm (EPS Matrix) This compound->Biofilm (EPS Matrix) Disrupts EPS Cell Membrane Cell Membrane This compound->Cell Membrane Forms Pores Hyphal Formation Hyphal Formation This compound->Hyphal Formation Inhibits Ergosterol Synthesis Ergosterol Synthesis This compound->Ergosterol Synthesis Reduces Increased ROS Increased ROS This compound->Increased ROS Induces Biofilm (EPS Matrix)->Cell Membrane Intracellular Components Intracellular Components Cell Membrane->Intracellular Components Leakage Leakage Cell Membrane->Leakage Causes Cell Death Cell Death Leakage->Cell Death Leads to Fungal Cell Death Fungal Cell Death Hyphal Formation->Fungal Cell Death Ergosterol Synthesis->Fungal Cell Death Increased ROS->Cell Death Contributes to

Figure 1: Overall antimicrobial mechanism of this compound.

Quantitative Antimicrobial Activity

The efficacy of this compound has been quantified against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) values reported in the literature.

Table 1: Antibacterial Activity of C-10 this compound

MicroorganismMIC (% v/v)MBIC50 (% v/v)MBEC50 (% v/v)Reference
Streptococcus mutans--0.25[1][5]
Streptococcus sanguinis--0.25[1][5]
Lactobacillus acidophilus--0.25[1][5]
Actinomyces viscosus--0.25[1][5]
Pseudomonas aeruginosa0.03-0.12[3]
Staphylococcus aureus0.03-0.12[3]

Table 2: Antifungal Activity of C-10 this compound

MicroorganismConcentration (% w/v)Inhibition (%)Reference
Candida tropicalis (planktonic)-84.21[2][12]
Candida tropicalis (biofilm - intermediate)180.23[2][12]
Candida tropicalis (biofilm - mature)174.23[2][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Materials: 96-well microtiter plates, sterile growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific cell density (e.g., 0.5 McFarland standard), this compound stock solution, and a suitable solvent (e.g., DMSO).

  • Protocol:

    • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbes in medium without this compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound that results in no visible growth.

Biofilm Inhibition and Eradication Assays

The crystal violet assay is a common method to quantify biofilm formation and eradication.

  • Materials: 96-well flat-bottom polystyrene microtiter plates, appropriate growth medium, standardized microbial suspension, this compound, 0.1% crystal violet solution, and 30% acetic acid.

  • Protocol for Biofilm Inhibition (MBIC):

    • Add different concentrations of this compound to the wells of a microtiter plate.

    • Inoculate the wells with the microbial suspension.

    • Incubate the plate to allow for biofilm formation (e.g., 24-48 hours at 37°C).

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells again to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. The MBIC is the concentration that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).[6]

  • Protocol for Biofilm Eradication (MBEC):

    • Allow biofilms to form in the microtiter plate as described above, but without the addition of this compound.

    • After the initial incubation, remove the planktonic cells and add fresh medium containing different concentrations of this compound to the established biofilms.

    • Incubate for a further 24 hours.

    • Wash, stain, and quantify the remaining biofilm using the crystal violet method as described above. The MBEC is the concentration that eradicates a certain percentage of the pre-formed biofilm.[1][6]

The workflow for these biofilm assays is depicted in the following diagram.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition Assay (MBIC) cluster_eradication Biofilm Eradication Assay (MBEC) I1 Add this compound & Microbial Suspension I2 Incubate (24-48h) I1->I2 I3 Wash (remove planktonic cells) I2->I3 I4 Crystal Violet Staining I3->I4 I5 Wash & Dry I4->I5 I6 Solubilize Stain I5->I6 I7 Measure Absorbance I6->I7 E1 Incubate Microbial Suspension (form biofilm, 24-48h) E2 Wash & Add this compound E1->E2 E3 Incubate (24h) E2->E3 E4 Wash (remove planktonic cells) E3->E4 E5 Crystal Violet Staining E4->E5 E6 Wash & Dry E5->E6 E7 Solubilize Stain E6->E7 E8 Measure Absorbance E7->E8

Figure 2: Experimental workflow for biofilm inhibition and eradication assays.
Visualization of Morphological Changes

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the effects of this compound on microbial cell and biofilm morphology.

  • Protocol for SEM:

    • Grow microbial cells or biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.

    • Fix the samples with a suitable fixative (e.g., glutaraldehyde).

    • Dehydrate the samples through a series of graded ethanol concentrations.

    • Critical-point dry the samples.

    • Coat the samples with a conductive material (e.g., gold-palladium).

    • Visualize the samples using an SEM. This allows for the observation of surface features, such as cell lysis and disruption of the biofilm matrix.[2][3]

  • Protocol for TEM:

    • Treat microbial cell suspensions with this compound.

    • Fix the cells and embed them in a resin.

    • Section the embedded cells into ultra-thin slices.

    • Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate).

    • Visualize the internal structures of the cells using a TEM to observe damage to the cell membrane and intracellular components.[11]

The logical relationship of this compound's effects leading to observable outcomes is presented below.

Logical_Relationship cluster_action Action of this compound cluster_effect Cellular Effects cluster_outcome Observable Outcomes A1 Disruption of EPS Matrix E1 Weakened Biofilm Structure A1->E1 A2 Cell Membrane Permeabilization E2 Leakage of Intracellular Contents A2->E2 A3 Inhibition of Ergosterol Synthesis (Fungi) E3 Compromised Fungal Membrane A3->E3 A4 Induction of ROS E4 Oxidative Damage A4->E4 O1 Reduced Biofilm Mass (Crystal Violet Assay) E1->O1 O4 Cell Death E1->O4 O2 Cell Lysis & Morphological Changes (SEM/TEM) E2->O2 E2->O4 O3 Inhibition of Fungal Growth (MIC Assay) E3->O3 E3->O4 E4->O4

References

A Comprehensive Review of the Biological Activities of Massoia Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Massoia lactone, a naturally occurring δ-lactone primarily derived from the bark of the Massoia tree (Cryptocarya massoy), has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This in-depth technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its antimicrobial, anticancer, anti-inflammatory, and insect repellent properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, chemically known as (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one for the C-10 homolog, is recognized for its characteristic sweet, coconut-like aroma.[1] It is a key component of Massoia bark essential oil and exists in different homologous forms, including C-10, C-12, and C-14 lactones.[1] The C-10 variant is the most abundant and well-studied.[3] The Flavor and Extract Manufacturers Association (FEMA) has designated C-10 this compound as Generally Recognized As Safe (GRAS) for use as a flavoring agent.[1][3]

Antimicrobial and Antibiofilm Activities

This compound has demonstrated significant efficacy against a broad spectrum of microorganisms, including bacteria and fungi, and has shown potent activity in inhibiting and eradicating biofilms.

Antibacterial and Antifungal Activity

Studies have highlighted the potent antifungal and antibacterial properties of this compound and the essential oil derived from Massoia bark. The C-10 homolog, in particular, has been shown to be effective against various pathogens. For instance, it has demonstrated complete inhibition of the fungus Fusarium graminearum at a concentration of 100 mg/L.[1] The proposed mechanism for its antifungal action involves the disruption of fungal cell membranes and the suppression of mycotoxin production.[1] In another study, this compound exhibited strong antifungal properties against numerous crop pathogens by inhibiting hyphal growth and spore germination.[4]

The tables below summarize the quantitative data on the antimicrobial activity of this compound and related extracts.

Table 1: Minimum Inhibitory Concentration (MIC) of Massoia Essential Oil against Phytopathogenic Bacteria

BacteriumMIC (µL/L)
Agrobacterium tumefaciens250
Agrobacterium vitis2000
Clavibacter michiganensis250
Pseudomonas syringae125

Source:[5]

Antibiofilm Activity

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. This compound has shown remarkable potential in both inhibiting biofilm formation and degrading mature biofilms. It has been reported to be effective against oral polymicrobial biofilms, including those composed of Streptococcus mutans, Streptococcus sanguinis, Lactobacillus acidophilus, and Actinomyces viscosus.[1][6] The mechanism of action is believed to involve the degradation of the extracellular polymeric substances (EPS) that form the biofilm matrix.[1][6]

Against Candida tropicalis, C-10 this compound has been shown to inhibit fungal growth by 84.21% (w/v) and biofilm growth by 80.23% (w/v) in the intermediate phase and 74.23% (w/v) in the mature phase.[7][8] Scanning electron microscopy revealed that this compound damages the EPS matrix of C. tropicalis, hindering hyphal formation and leading to a decrease in attachment and cell lysis.[7][8]

Table 2: Antibiofilm Activity of this compound and Massoia Oil

Organism(s)Compound/ExtractActivity MetricConcentration
Candida albicansC-10 this compoundIC500.026 µg/mL
Oral polymicrobial biofilmC-10 this compoundDegradation0.25% v/v
Pseudomonas aeruginosa & Staphylococcus aureus (dual-species)Massoia oilMBIC500.09% v/v
Pseudomonas aeruginosa & Staphylococcus aureus (dual-species)Massoia oilBiofilm Degradation0.01% v/v

Source:[5][6][9]

Anticancer and Cytotoxic Activities

Emerging research suggests that this compound possesses anticancer properties. The α,β-unsaturated δ-lactone structure is considered a key functional group responsible for its cytotoxic effects on various cancer cell lines.[5][10] Studies have reported moderate cytotoxic activity of Massoia oil components against MCF-7, NCI-H292, HT-29, HI-60, and K562 cancer cell lines.[10]

Further investigations into synthetic analogues of (-)-Massoialactone have also shown antiproliferative activities.[10] This indicates that the core lactone structure is a promising scaffold for the development of novel anticancer agents.

Table 3: Cytotoxicity of C-10 this compound and Massoia Essential Oil

Cell LineCompound/ExtractIC50 (µg/mL)
Fibroblast cellsC-10 this compound11.29
Fibroblast cellsMassoia Essential Oil26.07
Vero cellsC-10 this compound28.35
Vero cellsMassoia Essential Oil37.34

Source:[5]

Anti-inflammatory and Immunomodulatory Activities

This compound and its derivatives have also been investigated for their anti-inflammatory and immunomodulatory effects. The α,β-unsaturated δ-lactone moiety is believed to play a crucial role in these activities.[5] Aqueous extracts of Massoia bark have been shown to significantly increase the phagocytic activity of macrophages in a concentration-dependent manner, with a concentration of 40 µg/mL exhibiting the highest activity.[11] This suggests a potential role for this compound in modulating the immune response.

Insect Repellent Activity

This compound has demonstrated significant potential as a natural insect repellent.[12] It has been shown to be effective in repelling mosquitoes and flies, with a longer-lasting effect than DEET in some cases.[12] This makes this compound a promising candidate for the development of safe and effective natural insect repellent formulations. The effective concentration in such formulations can range from 0.001% to 50% (v/v), depending on the specific application.[12]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following sections outline the typical protocols used to evaluate the biological activities of this compound.

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Biofilm Inhibition and Eradication Assays

These assays are used to assess the ability of a compound to prevent biofilm formation or destroy existing biofilms.

  • Biofilm Formation: Microorganisms are allowed to form biofilms on a suitable surface (e.g., 96-well plate) in the presence of varying concentrations of the test compound.

  • Quantification: After incubation, non-adherent cells are removed, and the remaining biofilm is stained with a dye such as crystal violet. The amount of dye retained, which is proportional to the biofilm mass, is then quantified spectrophotometrically.

  • MBIC50/MBEC50 Determination: The Minimum Biofilm Inhibitory Concentration 50 (MBIC50) is the concentration that inhibits 50% of biofilm formation. The Minimum Biofilm Eradication Concentration 50 (MBEC50) is the concentration required to eradicate 50% of a pre-formed biofilm.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer or normal cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound are attributed to several mechanisms of action. The following diagrams illustrate the proposed pathways.

Antifungal Mechanism of Action

The antifungal activity of this compound against pathogenic fungi like Fusarium graminearum involves a multi-faceted attack on the fungal cell.

Antifungal_Mechanism ML This compound Membrane Fungal Cell Membrane ML->Membrane Disrupts ROS Increased Intracellular ROS ML->ROS Pore Pore Formation Membrane->Pore Ergosterol Ergosterol Content Reduction Membrane->Ergosterol Leakage Leakage of Intracellular Components Pore->Leakage Necrosis Cellular Necrosis & Cell Death ROS->Necrosis Leakage->Necrosis

Caption: Proposed antifungal mechanism of this compound.

Antibiofilm Mechanism of Action

This compound's ability to combat biofilms stems from its capacity to disrupt the protective extracellular matrix.

Antibiofilm_Mechanism ML This compound Degradation EPS Degradation ML->Degradation Biofilm Mature Biofilm EPS Extracellular Polymeric Substances (EPS) Matrix Biofilm->EPS Disruption Biofilm Structure Disruption Degradation->Disruption Cell_Detachment Bacterial/Fungal Cell Detachment Disruption->Cell_Detachment

Caption: Mechanism of biofilm disruption by this compound.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with a wide array of biological activities. Its demonstrated efficacy as an antimicrobial, antibiofilm, anticancer, and anti-inflammatory agent warrants further investigation. The well-defined structure of this compound, particularly the α,β-unsaturated δ-lactone moiety, provides a strong foundation for structure-activity relationship studies and the design of novel therapeutic agents.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects. In vivo studies and clinical trials are necessary to validate the therapeutic potential of this compound and its derivatives. Furthermore, the development of efficient and sustainable methods for the production of this compound, either through optimized extraction from natural sources or through biotechnological approaches, will be crucial for its successful translation into clinical and commercial applications.[1] The minimal safety risks associated with its use in regulated conditions further support its potential for broader applications in the pharmaceutical, agricultural, and food industries.[1][3]

References

Methodological & Application

GC-MS Protocol for the Quantification of Massoia Lactone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers and Scientists

Abstract

Massoia lactone is a naturally occurring δ-lactone recognized for its characteristic sweet, coconut-like aroma and is of significant interest in the food, fragrance, and pharmaceutical industries.[1] The primary natural source of this compound is the bark of the Massoia tree (Cryptocarya massoy), which is endemic to New Guinea.[2][3] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound and its homologs (C-10, C-12, C-14) from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, extraction via hydrodistillation, and the instrumental parameters for accurate quantitative analysis.

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds within a complex mixture, such as a plant extract.[4] The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., Helium) transports the sample through a capillary column. The components of the mixture are separated based on their boiling points and affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), causing the molecule to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a "chemical fingerprint," allowing for definitive identification by comparison to a spectral library. For quantification, a calibration curve is prepared using a certified standard of this compound, allowing the concentration in the unknown sample to be determined from its peak area.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) system

    • Analytical balance

    • Grinder or mill

    • All-glass hydrodistillation apparatus (Clevenger-type)

    • Micropipettes

    • Vortex mixer

    • Autosampler vials with inserts

    • Heating mantle

  • Reagents and Standards:

    • High-purity water (Milli-Q or equivalent)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents: Toluene, Ethyl Acetate, n-Hexane (HPLC or GC grade)

    • Certified reference standard of (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one (C-10 this compound)

Sample Collection and Preparation
  • Collection: Collect fresh plant material, such as the bark or heartwood of Cryptocarya massoy.[2]

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent the loss of volatile compounds.

  • Grinding: Once thoroughly dried, mill the plant material into a fine, homogeneous powder using a laboratory grinder.[2] Store the powder in an airtight container in a cool, dark place until extraction.

Extraction of this compound: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils rich in this compound from C. massoy.[2][5]

  • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

  • Add a sufficient volume of distilled water to fully immerse the powder (e.g., 1 L).

  • Set up the Clevenger-type hydrodistillation apparatus.

  • Heat the flask using a heating mantle to boil the water. The steam, carrying the volatile essential oils, will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Continue the distillation process for a period of 4-8 hours to ensure exhaustive extraction.[2]

  • After extraction, allow the apparatus to cool. Carefully collect the separated essential oil layer.

  • Dry the collected oil by passing it through a small column of anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Store the final essential oil in a sealed, dark glass vial at 4 °C for subsequent GC-MS analysis.

Preparation of Standards and Samples for GC-MS
  • Stock Standard Solution: Accurately weigh a precise amount of C-10 this compound certified reference standard and dissolve it in a suitable solvent (e.g., toluene or ethyl acetate) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute a precisely weighed amount of the extracted essential oil in the same solvent used for the standards to bring the expected concentration of this compound within the range of the calibration curve. For example, dissolve 10 mg of oil in 1 mL of toluene.[6]

  • Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.

GC-MS Instrumental Analysis

The following parameters serve as a typical starting point and may require optimization based on the specific instrument used.

  • Instrument: GC-MS system (e.g., Shimadzu QP series, Agilent 6890N).[7]

  • Column: DB-5 or HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[7]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[7]

  • Injector:

    • Mode: Split (e.g., 40:1 split ratio).[7]

    • Temperature: 250 °C.[7]

    • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase at 4-10 °C/min to 280 °C.[7][8]

    • Final hold: Hold at 280 °C for 5-10 minutes.[7]

  • Mass Spectrometer:

    • Interface Temperature: 250 °C.[7]

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full Scan.

    • Mass Range: 40-400 amu.[7]

Data Presentation

The concentration of this compound homologs varies depending on the part of the Cryptocarya massoy plant used for extraction. The following table summarizes quantitative data from published literature.

Plant PartC-10 this compound (%)C-12 this compound (%)C-14 this compound (%)Primary Reference
Bark64.817.4-[2]
Heartwood68.427.71.4[2]
Fruit1.40.2-[2]
Bark Oil56.216.5-[5]
Bark Oil46.65--[9]

Note: Percentages represent the relative abundance of the compound in the total essential oil composition as determined by GC analysis.

Visualization of Experimental Workflow

The logical flow from plant material to a quantitative result is depicted in the following diagram.

GCMS_Workflow Workflow for GC-MS Quantification of this compound plant_material Plant Material (e.g., C. massoy bark) preparation Sample Preparation (Drying, Grinding) plant_material->preparation extraction Hydrodistillation (Extraction of Essential Oil) preparation->extraction dilution Sample Dilution & Standard Preparation extraction->dilution gcms_analysis GC-MS Analysis dilution->gcms_analysis data_processing Data Processing (Peak Integration, Library Search) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Final Result (mg/g of this compound) quantification->result

Caption: A flowchart illustrating the key stages of this compound quantification.

References

Application Note: Analysis of Massoia Lactone in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Massoia lactone is a naturally occurring delta-lactone known for its characteristic sweet, coconut-like aroma.[1] It is a valuable compound with applications in the food, fragrance, and pharmaceutical industries.[1] The C10 homolog is the most common, but C12 and C14 homologs also exist.[1] Fermentation using microorganisms like Aureobasidium species has emerged as a promising method for sustainable this compound production.[1][2][3] Accurate and reliable monitoring of this compound concentration during fermentation is crucial for process optimization and yield maximization. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it ideal for this application.[4]

This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of this compound in complex fermentation broth samples.

Principle

The method utilizes a reversed-phase C18 column, which is a popular choice for analyzing a wide variety of compounds due to its robust performance.[5][6] The stationary phase is non-polar (C18-functionalized silica), while the mobile phase is a polar mixture of an organic solvent (like methanol or acetonitrile) and water.[7] this compound, being a relatively non-polar compound, is retained on the column through hydrophobic interactions.[5] Separation is achieved by eluting the column with a gradient of increasing organic solvent concentration, which decreases the polarity of the mobile phase. Compounds elute in order of increasing hydrophobicity. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Instrumentation

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm particle size).[8]

  • Chemicals & Reagents:

    • This compound (C10) analytical standard

    • Methanol (HPLC grade)[4]

    • Acetonitrile (HPLC grade)[4]

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (analytical grade)[9]

    • Ethyl Acetate (analytical grade)[10]

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Calibration Curve: Inject the working standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

3. Sample Preparation: Fermentation Broth

The complex matrix of fermentation broth requires careful preparation to remove interferences and protect the analytical column.[11][12]

  • Cell Removal: Transfer 5 mL of the fermentation broth into a centrifuge tube. Centrifuge at 12,000 x g for 10 minutes to pellet cells and other large debris.[10]

  • Supernatant Collection: Carefully collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a separation funnel.

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate (containing 0.1% formic acid).[9][10]

    • Combine the organic (ethyl acetate) layers.

  • Solvent Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at 30-40°C.[9][13]

  • Reconstitution: Dissolve the dried residue in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4] This step is crucial to prevent column clogging.[11]

4. HPLC Chromatographic Conditions

The following conditions are a starting point and can be optimized for specific equipment and separation needs.

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.9 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Elution 80% B to 98% B over 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C[9]
Detection UV at 210 nm[9]
Injection Volume 10 µL[9]
Run Time Approximately 3-5 minutes (plus re-equilibration)

5. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.

  • Integrate the peak area of the identified this compound peak.

  • Calculate the concentration of this compound in the prepared sample using the linear regression equation from the calibration curve.

  • Account for the dilution and concentration factors from the sample preparation steps to determine the final concentration in the original fermentation broth.

Data Presentation

Table 1: Summary of HPLC Methods for Lactone Analysis

This table summarizes parameters from a published method for this compound analysis and the protocol provided in this note.

ParameterPublished UHPLC-UV Method[8]Recommended Protocol
Analyte(s) C10, C12, C14 Massoia LactonesThis compound (C10)
Column C18, 2.1 x 50 mm, 1.9 µmC18, 2.1 x 50 mm, 1.9 µm
Mobile Phase Acidified Methanol and WaterMethanol (0.1% Formic Acid) and Water (0.1% Formic Acid)
Elution Mode Gradient (80% to 98% Methanol)Gradient (80% to 98% Methanol)
Detector UVUV (210 nm)
Retention Time (C10) ~0.96 min~1 min (Expected)
Retention Time (C12) ~1.23 minN/A
Retention Time (C14) ~1.78 minN/A

Mandatory Visualization

HPLC_Workflow A Fermentation Broth Sample B Centrifugation (12,000 x g, 10 min) A->B 1. Remove Cells C Collect Supernatant B->C 2. Isolate Liquid D Liquid-Liquid Extraction (with Ethyl Acetate) C->D 3. Purify Analyte E Evaporate Organic Solvent (Nitrogen Stream) D->E 4. Concentrate F Reconstitute in Methanol E->F 5. Prepare for Injection G Syringe Filtration (0.22 µm) F->G 6. Remove Particulates H HPLC Analysis G->H 7. Inject Sample I Data Processing & Quantification H->I 8. Calculate Result

Caption: Workflow for this compound sample preparation and HPLC analysis.

References

Application Notes and Protocols for the Extraction of Massoia Lactone from Cryptocarya massoy Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, a naturally occurring δ-lactone, is the primary bioactive compound found in the bark of the Cryptocarya massoy tree, native to Indonesia.[1] This compound and its homologs, principally C-10 (5,6-dihydro-6-pentyl-2H-pyran-2-one) and C-12 this compound, are of significant interest due to their characteristic sweet, coconut-like aroma and diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.[2] These attributes make this compound a valuable ingredient in the food, fragrance, and pharmaceutical industries.[2] This document provides detailed protocols for the extraction of this compound from Cryptocarya massoy bark using various methods.

Chemical Profile of Cryptocarya massoy Bark Oil

The essential oil obtained from the bark of Cryptocarya massoy is a complex mixture of volatile compounds. The primary constituents are the homologous series of massoia lactones. The typical composition can vary based on the geographical origin and quality of the bark.

CompoundChemical NamePercentage in Bark Oil (%)Reference
C-10 this compound(5R)-5-decanolide~56.2 - 77.56[3][4]
C-12 this compound(5R)-5-dodecanolide~16.5[3]
Benzyl BenzoateBenzyl benzoate~12.7[3]
C-8 this compound(5R)-5-octanolide~3.4[3]
δ-Decalactone5-decanolide~1.5[3]
Benzyl SalicylateBenzyl 2-hydroxybenzoate~1.8[3]

Note: "Super" grade Massoia bark oil is designated as having over 70% C-10 this compound content.[2] One study on bark from Papua, Indonesia reported a C-10 this compound concentration of 48.16%.[2]

Extraction Yields

The efficiency of this compound extraction is dependent on the methodology employed. Hydro-distillation is a common method for which yield data is available.

Extraction MethodPart of PlantYield (%)Reference
Hydro-distillationBark0.7[5]
Hydro-distillationHeartwood1.2[5]
Hydro-distillationFruits1.0[5]

Experimental Protocols

Steam Distillation (Hydro-distillation)

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.

Objective: To extract this compound from Cryptocarya massoy bark using steam distillation.

Materials and Equipment:

  • Dried and powdered Cryptocarya massoy bark (40 mesh particle size recommended for optimal extraction)[6]

  • Distilled water

  • Steam distillation apparatus (including a steam generator, a distillation flask, a condenser, and a collection vessel)[6]

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)[6]

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Grind the dried Cryptocarya massoy bark to a fine powder (approximately 40 mesh).[6]

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the powdered bark (e.g., 40 g) into the distillation flask.[6]

  • Distillation: Add hot water (50°C) to the distillation flask at a solid-to-liquid ratio of 1:10 (w/v).[6] Heat the flask to boiling and pass steam through the plant material. The steam will vaporize the volatile Massoia lactones.

  • Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies. Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of the essential oil. Continue the distillation for approximately 2 hours.[6]

  • Extraction of Essential Oil: Separate the essential oil from the hydrosol using a separatory funnel. The aqueous layer can be further extracted with a non-polar solvent like dichloromethane to recover dissolved oil.[6]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the pure this compound-rich essential oil.

Steam_Distillation_Workflow Start Start: Dried C. massoy Bark Grinding Grinding (40 mesh) Start->Grinding Distillation Steam Distillation (2h, 1:10 solid/liquid) Grinding->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil/Hydrosol) Condensation->Separation Extraction Solvent Extraction of Hydrosol Separation->Extraction Drying Drying (Anhydrous Na2SO4) Separation->Drying Oil Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation End End: this compound Oil Evaporation->End

Steam Distillation Workflow for this compound
Solvent Extraction (Soxhlet)

Soxhlet extraction is a continuous solvent extraction method suitable for extracting compounds with limited solubility in a particular solvent.

Objective: To extract this compound from Cryptocarya massoy bark using a Soxhlet apparatus.

Materials and Equipment:

  • Dried and powdered Cryptocarya massoy bark

  • Soxhlet apparatus (including a round-bottom flask, thimble, extraction chamber, and condenser)[7]

  • Heating mantle[7]

  • Cellulose thimble[7]

  • Light petroleum or ethanol[7]

  • Rotary evaporator

Protocol:

  • Preparation of Plant Material: Crush the dried bark to increase the surface area for extraction.[7]

  • Loading the Apparatus: Place the crushed bark into a cellulose thimble and position the thimble inside the Soxhlet extraction chamber.[7]

  • Solvent Addition: Fill the round-bottom flask with a suitable solvent, such as light petroleum or ethanol (e.g., 250 ml).[7]

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip onto the bark in the thimble. The solvent will fill the extraction chamber, and once it reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted this compound. This cycle is repeated continuously. The extraction can run for several hours (e.g., 6-8 hours for highly soluble compounds).[7][8]

  • Solvent Removal: After the extraction is complete, the solvent in the round-bottom flask, now containing the dissolved this compound, is evaporated using a rotary evaporator to yield the crude extract.[7]

Soxhlet_Extraction_Workflow Start Start: Crushed C. massoy Bark Loading Loading into Thimble Start->Loading Extraction Soxhlet Extraction (6-8h) Loading->Extraction Evaporation Solvent Evaporation Extraction->Evaporation End End: Crude this compound Extract Evaporation->End

Soxhlet Extraction Workflow
Supercritical CO₂ Extraction

Supercritical fluid extraction using carbon dioxide is a green and efficient method that yields high-purity extracts without solvent residues.

Objective: To extract this compound from Cryptocarya massoy bark using supercritical CO₂.

Materials and Equipment:

  • Dried and finely ground Cryptocarya massoy bark[9]

  • Supercritical fluid extraction system[9]

  • High-pressure vessel[10]

  • Separator vessel[10]

  • CO₂ cylinder

Protocol:

  • Preparation of Plant Material: The bark should be finely ground to maximize the surface area for extraction.[9]

  • Loading the Extractor: Place the ground bark (e.g., 500 g) into the high-pressure extraction vessel.[10]

  • Extraction Parameters: Pressurize the system with CO₂ and heat it to a supercritical state. Typical parameters for essential oil extraction are a pressure of around 100 bar and a temperature of approximately 40°C.[10]

  • Extraction Process: Pass the supercritical CO₂ through the plant material at a controlled flow rate (e.g., 0.5 g/min ).[10] The supercritical fluid acts as a solvent, dissolving the this compound.

  • Separation: The CO₂ containing the dissolved extract is then passed into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the pure, solvent-free this compound extract.[9]

  • Collection: The extracted oil is collected from the separator. The CO₂ can be recycled for further extractions.[11]

Supercritical_CO2_Extraction_Workflow Start Start: Ground C. massoy Bark Loading Loading into Extractor Start->Loading Extraction Supercritical CO2 Extraction (e.g., 100 bar, 40°C) Loading->Extraction Separation Pressure Reduction & Separation Extraction->Separation End End: Solvent-Free this compound Extract Separation->End

Supercritical CO₂ Extraction Workflow

Purification of Massoia Lactones

For applications requiring high purity, the extracted oil can be further purified to isolate the different this compound homologs.

Preparative Hydrostatic Countercurrent Chromatography

This technique is effective for separating the C-10, C-12, and C-14 homologs.

Objective: To purify individual this compound homologs from the crude extract.

Materials and Equipment:

  • Crude Massoia bark oil

  • Preparative hydrostatic countercurrent chromatography system

  • Solvent system: n-hexane–methanol–water (10:9:1, v/v/v)[2]

  • Fraction collector

  • GC-MS for analysis

Protocol:

  • Sample Preparation: Dissolve the crude Massoia bark oil in the biphasic solvent system.

  • Chromatography: Perform the separation using the hydrostatic countercurrent chromatography system with the n-hexane–methanol–water (10:9:1, v/v/v) solvent system.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using GC-MS to identify and quantify the purity of the isolated this compound homologs. This method can yield target compounds with a purity greater than 96%.[2]

Conclusion

The choice of extraction method for this compound from Cryptocarya massoy bark depends on the desired yield, purity, and the available resources. Steam distillation is a traditional and effective method. Solvent extraction is also viable but requires careful removal of the solvent. Supercritical CO₂ extraction offers a modern, environmentally friendly approach that results in a highly pure product. For applications demanding the separation of individual lactone homologs, preparative chromatography is recommended. These protocols provide a comprehensive guide for researchers and professionals to effectively extract and purify this compound for various applications.

References

Application Notes and Protocols for Massoia Lactone Production via Microbial Fermentation with Aureobasidium pullulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, a naturally occurring compound with a characteristic coconut-like aroma, holds significant potential in the flavor, fragrance, and pharmaceutical industries. Traditionally extracted from the bark of the Cryptocarya massoy tree, this method raises sustainability concerns. Microbial fermentation using the yeast-like fungus Aureobasidium pullulans presents a promising and sustainable alternative for the production of this valuable lactone. This document provides detailed application notes and protocols for the fermentative production of this compound using various strains of Aureobasidium pullulans.

Aureobasidium pullulans produces extracellular glycolipids known as liamocins. These liamocins are composed of a polyol headgroup (such as mannitol or arabitol) esterified with multiple 3,5-dihydroxydecanoic acid tail groups. This compound, specifically (R)-(-)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is derived from the hydrolysis of these liamocins, followed by the cyclization of the released 5-hydroxy-2-decenoic acid. This process offers a biotechnological route to a sought-after natural product.

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize key quantitative data from various studies on the fermentative production of this compound and its precursors using different strains of Aureobasidium.

Table 1: Fermentation Parameters and this compound Yield

Aureobasidium StrainKey Media ComponentsFermentation Time (days)Temperature (°C)pHMax. This compound Yield (g/L)Reference
A. melanogenum W5-290 g/L glucose, 12.5 g/L KH2PO4, 5.0 g/L (NH4)2SO4, 1.9 g/L yeast extract7305.510.268 (crude)[1]
A. pullulans A-21 M12% glucose, 0.15% NaNO3, 0.10% KNO3, 0.02% yeast extract725Not SpecifiedNot directly quantified[2]
A. pullulans CBS 771.9760 g/L glucose, nitrogen source, mineral salts, calcium source≥ 320-40Not SpecifiedNot directly quantified[2][3]

Table 2: Biosurfactant Properties of Crude Fermentation Broth from A. pullulans YTP6-14

ParameterValueReference
Surface Tension Reductionto 31.4 mN/m[4][5]
Oil Displacement Area53 cm²/10 µl[4][5]
Critical Micelle Concentration39 mg/L[4][5]
Minimum Surface Tension31.6 mN/m[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and purification of this compound from Aureobasidium pullulans.

Protocol 1: Shake Flask Fermentation for this compound Production

Objective: To cultivate Aureobasidium melanogenum W5-2 in shake flasks for the production of this compound.

Materials:

  • Aureobasidium melanogenum W5-2 strain

  • High-Density Culture Medium (HDCM)

    • Glucose: 90 g/L

    • KH₂PO₄: 12.5 g/L

    • Na₂HPO₄: 1.0 g/L

    • (NH₄)₂SO₄: 5.0 g/L

    • Yeast Extract: 1.9 g/L

    • MgSO₄·7H₂O: 2.5 g/L

    • CaCl₂·2H₂O: 0.25 g/L

    • Trace Element Mix: 0.25 ml/L

  • 250 ml Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the High-Density Culture Medium (HDCM) and adjust the pH to 5.5.

  • Sterilize the medium by autoclaving.

  • Inoculate 100 ml of the sterile HDCM in a 250 ml shake flask with a fresh culture of A. melanogenum W5-2.

  • Incubate the flasks at 30°C with agitation at 200 rpm.[1]

  • The fermentation is typically carried out for 7 to 10 days.[1][6]

Protocol 2: Bioreactor Fermentation for Scaled-Up Production

Objective: To scale up the production of this compound using a 2 L bioreactor.

Materials:

  • Aureobasidium melanogenum W5-2 inoculum from shake flask culture

  • 2 L Bioreactor

  • Production medium (HDCM as described in Protocol 1)

Procedure:

  • Prepare and sterilize the 2 L bioreactor containing the production medium.

  • Inoculate the bioreactor with a suitable volume of the seed culture from the shake flask.

  • Maintain the fermentation parameters:

    • Temperature: 30°C[1]

    • Agitation: As required to maintain dissolved oxygen levels.

    • pH: Controlled at 5.5[1]

  • Run the fermentation for approximately 7 days, monitoring cell growth and product formation.[1]

Protocol 3: Downstream Processing for this compound Extraction and Purification

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing liamocins

  • Strong inorganic acid (e.g., H₂SO₄ or HCl) or alkali (for hydrolysis)

  • Organic solvent (e.g., ethyl acetate or hexane)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Hydrolysis of Liamocins:

    • At the end of the fermentation, acidify the entire fermentation broth by adding a strong inorganic acid like sulfuric acid (H₂SO₄) to hydrolyze the liamocins and facilitate the cyclization to this compound.[1]

  • Solvent Extraction:

    • Extract the acidified broth with an equal volume of an organic solvent such as ethyl acetate or hexane.[1]

    • Separate the organic phase containing the this compound.

    • Repeat the extraction process to maximize recovery.

  • Solvent Removal:

    • Combine the organic extracts and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification:

    • The resulting crude this compound can be further purified by distillation.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Aureobasidium pullulans is a multi-step process that begins with the synthesis of liamocins. A key enzyme, a Polyketide Synthase (Pks1), is responsible for producing the 3,5-dihydroxydecanoic acid tail-group.[7] This fatty acid is then esterified to a polyol headgroup (mannitol or arabitol) by an esterase (Est1).[7] The polyols are synthesized through dedicated pathways involving enzymes like mannitol dehydrogenase (MDH) and arabitol dehydrogenase (ArDH).[7] Finally, this compound is released from the liamocins through hydrolysis and subsequent lactonization.

Massoia_Lactone_Biosynthesis cluster_polyol Polyol Synthesis cluster_fatty_acid Fatty Acid Synthesis cluster_liamocin Liamocin Assembly cluster_lactone Lactone Formation Glucose Glucose Mannitol Mannitol Glucose->Mannitol MDH, MPDH Arabitol Arabitol Glucose->Arabitol ArDH Liamocins Liamocins Mannitol->Liamocins Est1 Arabitol->Liamocins Est1 AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA DHDA 3,5-Dihydroxydecanoic Acid MalonylCoA->DHDA Pks1 DHDA->Liamocins MassoiaLactone This compound Liamocins->MassoiaLactone Hydrolysis & Lactonization

Caption: Biosynthetic pathway of this compound in Aureobasidium pullulans.

Experimental Workflow for this compound Production

The overall experimental workflow for producing this compound involves several distinct stages, from the initial culture preparation to the final purification of the target compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Aureobasidium pullulans Strain Selection Media Media Preparation (HDCM) Strain->Media Inoculum Inoculum Preparation (Shake Flask) Media->Inoculum Bioreactor Bioreactor Fermentation Inoculum->Bioreactor Harvest Harvesting (Whole Broth) Bioreactor->Harvest Hydrolysis Acid Hydrolysis Harvest->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (Distillation) Extraction->Purification FinalProduct Pure Massoia Lactone Purification->FinalProduct

Caption: Experimental workflow for this compound production.

Conclusion

The fermentative production of this compound using Aureobasidium pullulans offers a viable and sustainable alternative to traditional plant extraction methods. By optimizing fermentation conditions and employing efficient downstream processing techniques, significant yields of this valuable compound can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and industry professionals to further explore and develop this promising biotechnological approach.

References

Application Notes and Protocols: Massoia Lactone as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massoia lactone, a naturally occurring delta-lactone primarily derived from the bark of the Cryptocarya massoy tree, presents a promising alternative to synthetic food preservatives.[1] Recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its primary derivative, C-10 this compound, is valued for its pleasant, sweet, coconut-like aroma and flavor profile.[1][2] Beyond its sensory attributes, this compound exhibits significant antimicrobial and antifungal activity against a range of foodborne pathogens and spoilage microorganisms.[3][4][5] This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound as a natural food preservative.

This compound's preservative action is largely attributed to its ability to disrupt the fungal cell membrane, leading to increased intracellular reactive oxygen species (ROS) levels, leakage of cellular components, and ultimately, cell necrosis.[3][4][6] This mechanism makes it an effective agent against fungal contamination and mycotoxin production.

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the available quantitative data on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various microorganisms.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMICMFCReference
Metschnikowia bicuspidate LIAO0.15 mg/mL0.34 mg/mL[1]
Fusarium graminearumComplete inhibition at 100 mg/L-[7][8]
Aspergillus flavusAntifungal activity observed at 0.5 mg/mL (C10)-[9]
Candida tropicalisInhibition of 84.21% at 1% (w/v)-[10]

Table 2: Antibacterial and Antibiofilm Activity of this compound

Bacterial/Biofilm TypeEffective ConcentrationEffectReference
Oral Polymicrobial Biofilm (S. mutans, S. sanguinis, L. acidophilus, A. viscosus)0.25% (v/v)Degradation of mature biofilm[11]
Candida tropicalis Biofilm>50% inhibition at 0.125% (w/v)Inhibition of biofilm formation[10]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against various bacteria and fungi.[12][13][14]

Materials:

  • This compound (ensure high purity)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test microorganism cultures

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Negative control (broth only)

  • Solvent for this compound (e.g., DMSO, ethanol), if necessary

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 CFU/mL for yeast).

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series. This will result in decreasing concentrations of this compound across the plate.

  • Inoculation: Add 100 µL of the prepared microorganism inoculum to each well (except the negative control wells).

  • Controls:

    • Positive Control: A row with a known antibiotic/antifungal agent.

    • Negative Control: Wells containing only broth to check for sterility.

    • Growth Control: Wells containing broth and the microorganism inoculum without any this compound.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Evaluating Preservative Efficacy in a Food Matrix (e.g., Yogurt)

This protocol provides a framework for assessing the effectiveness of this compound in a dairy product.

Materials:

  • Plain yogurt (without preservatives)

  • This compound

  • Spoilage microorganism cocktail (e.g., a mix of common yeast and mold isolates from spoiled dairy products)

  • Sterile containers

  • Incubator

  • Plate Count Agar (PCA) for total viable count

  • Potato Dextrose Agar (PDA) for yeast and mold count

  • Stomacher or blender

Procedure:

  • Preparation of Inoculum: Prepare a mixed culture of relevant spoilage microorganisms to a known concentration (e.g., 10^4 CFU/mL).

  • Sample Preparation:

    • Divide the yogurt into sterile containers.

    • Create different treatment groups with varying concentrations of this compound (e.g., 0 ppm, 250 ppm, 500 ppm, 1000 ppm). Ensure thorough mixing.

    • Include a positive control (no preservative, inoculated) and a negative control (no preservative, not inoculated).

  • Inoculation: Inoculate the yogurt samples (except the negative control) with the spoilage microorganism cocktail.

  • Storage: Store the samples at a relevant temperature (e.g., 4°C for refrigerated products) for a specified period (e.g., 21 days).

  • Microbial Analysis:

    • At regular intervals (e.g., day 0, 7, 14, 21), take a 10 g sample from each treatment group.

    • Homogenize the sample with 90 mL of sterile diluent (e.g., peptone water).

    • Perform serial dilutions and plate onto PCA for total bacterial count and PDA for yeast and mold count.

    • Incubate the plates under appropriate conditions and enumerate the colonies.

  • Data Analysis: Compare the microbial counts between the control and this compound-treated groups over the storage period to determine the preservative efficacy.

Protocol for Sensory Evaluation of Food Products Containing this compound

This protocol outlines a descriptive analysis approach for evaluating the sensory attributes of a food product (e.g., a fruit-flavored beverage) containing this compound.[15][16][17][18]

Materials:

  • Food product samples with varying concentrations of this compound (including a control with no this compound).

  • Trained sensory panel (8-12 panelists).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Water and unsalted crackers for palate cleansing.

  • Standardized sensory evaluation ballots.

Procedure:

  • Panelist Training: Train panelists to identify and score the intensity of key sensory attributes relevant to the product and the potential impact of this compound. These may include:

    • Aroma: Fruity, sweet, coconut, spicy, off-aromas.

    • Flavor: Sweetness, sourness, fruit flavor intensity, coconut-like, creamy, aftertaste.

    • Mouthfeel: Smoothness, astringency.

  • Sample Presentation:

    • Present the samples to the panelists in a randomized and blind manner. Use three-digit codes to label the samples.

    • Provide each panelist with an equal and standardized amount of each sample.

  • Evaluation:

    • Instruct panelists to evaluate the samples in a specific order and to cleanse their palate with water and crackers between samples.

    • Panelists will rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Collection and Analysis:

    • Collect the completed ballots.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine if there are significant differences in the sensory profiles of the samples with and without this compound.

Visualizations

Signaling Pathway and Experimental Workflows

antimicrobial_mechanism cluster_massoia This compound cluster_cell Fungal Cell ML This compound CM Cell Membrane ML->CM Disrupts membrane integrity ROS Reactive Oxygen Species (ROS) ML->ROS Increases levels ERG Ergosterol CM->ERG Reduces content IC Intracellular Components CM->IC Causes leakage CN Cell Necrosis IC->CN ROS->CN mic_workflow start Start prep_ml Prepare this compound Stock Solution start->prep_ml prep_inoculum Prepare Microorganism Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_ml->serial_dilution inoculate Inoculate wells with Microorganism Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Prepare Controls: - Positive (Antibiotic) - Negative (Broth) - Growth (Inoculum) inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end sensory_workflow start Start panel_training Train Sensory Panel on Key Attributes start->panel_training sample_prep Prepare Food Samples with Varying this compound Conc. start->sample_prep evaluation Panelists Evaluate Samples for Aroma, Flavor, Mouthfeel panel_training->evaluation randomize Randomize and Blind-Code Samples sample_prep->randomize randomize->evaluation palate_cleanse Palate Cleansing between samples evaluation->palate_cleanse data_collection Collect Data from Standardized Ballots evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis report Generate Sensory Profile and Report Findings analysis->report end End report->end

References

Massoia Lactone: A Promising Candidate for In Vitro Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Massoia lactone, a naturally occurring α,β-unsaturated δ-lactone, has garnered significant interest within the scientific community for its diverse biological activities.[1] Predominantly isolated from the bark of Cryptocarya massoia, this compound is now also accessible through fungal fermentation and chemical synthesis.[2] While traditionally recognized for its antimicrobial and anti-inflammatory properties, emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, suggesting its promise as a lead compound in oncology drug discovery.[1][2] This document provides a summary of the current in vitro data on this compound's anticancer effects and detailed protocols for key experimental assays.

In Vitro Cytotoxicity of this compound

Recent studies have demonstrated the cytotoxic effects of this compound against a panel of malignant tumor cells. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound, particularly highlighting its efficacy against taxol-resistant cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line(s)CompoundAssay TypeIC50 Value (µg/mL)Reference
Taxol-resistant cell linesThis compoundMTT / CCK-81.5 - 8.6[2]
Eight malignant tumor cellsCs-4 mycelium volatiles (rich in this compound)MTT / CCK-86.0 - 49.8[2]

Note: The specific taxol-resistant cell lines and the panel of eight malignant tumor cells were not detailed in the referenced abstract.

Potential Mechanisms of Action

While the precise molecular mechanisms of this compound's anticancer activity are still under investigation, the α,β-unsaturated δ-lactone moiety is considered crucial for its biological function.[3] This structural feature is present in several other natural compounds known for their potent antitumor activities.[3] For monolactones in general, pro-apoptotic activity against various cancer cells has been reported to occur through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to assess the anticancer potential of compounds like this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing the anticancer activity of a compound and a hypothetical signaling pathway that may be involved.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Line Selection (e.g., MCF-7, A549) C Cell Seeding (96-well plates) A->C B This compound Stock Solution Preparation D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (24, 48, 72h) D->E F Cytotoxicity Assay (MTT / CCK-8) E->F G IC50 Determination F->G H Apoptosis Assay (Annexin V / PI Staining) G->H Effective Concentrations I Cell Cycle Analysis (Flow Cytometry) G->I Effective Concentrations J Western Blot Analysis (e.g., for NF-κB pathway proteins) G->J Effective Concentrations

Caption: Experimental workflow for evaluating the in vitro anticancer potential of this compound.

G cluster_nucleus Inside Nucleus ML This compound IKK IKK Complex ML->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_p65_p50_n NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequestration in Cytoplasm Gene_Transcription Gene Transcription (Anti-apoptotic genes, e.g., Bcl-2) Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition DNA DNA NFkB_p65_p50_n->DNA Binding DNA->Gene_Transcription

Caption: Hypothetical signaling pathway of this compound inducing apoptosis via NF-κB inhibition.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are generalized and may require optimization for specific cell lines and laboratory conditions. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Massoia Lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Massoia Lactone. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are three main approaches for the production of this compound:

  • Natural Extraction: Primarily from the bark of the Cryptocarya massoy tree. However, this method raises sustainability concerns due to over-harvesting.[1]

  • Fungal Fermentation: Utilizing various fungi, most notably Aureobasidium species, to produce the lactone through biotechnological processes.[1][2][3] This method is considered more sustainable than natural extraction.

  • Chemical Synthesis: Several synthetic routes have been developed to achieve enantiomerically pure this compound. A common method involves a five-step process starting from hexanoic acid and acetoacetic ester.[2][4]

Q2: What are the major challenges associated with chemical synthesis of this compound?

Chemical synthesis of this compound can be complex and present several challenges, including:

  • Harsh Reaction Conditions: Some synthetic routes may require harsh reagents like butyllithium, which can be difficult to handle and scale up.[2]

  • Cost of Reagents: The cost of starting materials and catalysts can be a significant factor, impacting the economic viability of the synthesis.[2]

  • Multi-step Reactions: The number of steps involved can lead to a decrease in overall yield and increase the complexity of the process.[2]

  • Side Reactions: Each step in the synthesis may be accompanied by side reactions that can reduce the yield and purity of the desired product.

Q3: How can the yield of this compound from fungal fermentation be optimized?

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. Key parameters to consider include:

  • pH: The pH of the culture medium significantly affects the production of secondary metabolites. For Aureobasidium species, a pH range of 5.5 to 6.5 is often preferred.[5]

  • Temperature: The optimal temperature for fermentation can vary between fungal strains, but a range of 25°C to 35°C is generally effective.[2][6]

  • Culture Medium Composition: The carbon and nitrogen sources, as well as the presence of trace elements, play a vital role. For instance, using urea as a nitrogen source and glucose, mannose, or xylose as a carbon source can enhance production.[5] High levels of phosphate, ammonium, and calcium ions may also be beneficial.[7]

  • Aeration and Agitation: Proper oxygen supply and mixing are critical for cell growth and metabolite production in submerged fermentations.

Troubleshooting Guides

Chemical Synthesis: Five-Step Process from Hexanoic Acid

This guide addresses potential issues in a common five-step chemical synthesis of this compound.

Overall Workflow Diagram:

Massoia_Lactone_Chemical_Synthesis Five-Step Chemical Synthesis of this compound cluster_0 Step 1: Synthesis of Hexanoyl Ethyl Acetate cluster_1 Step 2: Synthesis of 3-Caproyl-6-pentyl-2H-pyran-2,4(3H)-dione cluster_2 Step 3: Decaproylation cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Lactonization A Hexanoic Acid + Acetoacetic Ester B Hexanoyl Ethyl Acetate A->B Magnesium Ethylate, Caproyl Chloride C Hexanoyl Ethyl Acetate B->C D 3-Caproyl-6-pentyl-2H-pyran-2,4(3H)-dione C->D Sodium Bicarbonate, Heat E 3-Caproyl-6-pentyl-2H-pyran-2,4(3H)-dione D->E F 6-Pentyl-2H-pyran-2,4(3H)-dione E->F Sulfuric Acid G 6-Pentyl-2H-pyran-2,4(3H)-dione F->G H 3-Hydroxy-δ-decalactone G->H Raney Nickel, H2 I 3-Hydroxy-δ-decalactone H->I J This compound I->J Tosyl Acid, Heat

Caption: Workflow for the five-step chemical synthesis of this compound.

Troubleshooting Table:

StepCommon ProblemPotential CauseRecommended Solution
1. Synthesis of Hexanoyl Ethyl Acetate Low yieldIncomplete reaction; side reactions.Ensure anhydrous conditions for the Grignard-type reaction. Use freshly prepared magnesium ethylate. Monitor the reaction temperature closely.
Presence of impurities in starting materials.Purify hexanoic acid and acetoacetic ester before use.
2. Synthesis of 3-Caproyl-6-pentyl-2H-pyran-2,4(3H)-dione Formation of polymeric byproductsIncorrect reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress using TLC. Use a mild base like sodium bicarbonate to avoid aggressive condensation.[8]
Low yieldInefficient cyclization.Ensure the reaction is carried out under a nitrogen stream to prevent oxidation.[4]
3. Decaproylation Incomplete reactionInsufficient acid catalyst or reaction time.Increase the concentration of sulfuric acid or prolong the reaction time. Monitor by TLC until the starting material is consumed.
Degradation of productHarsh reaction conditions.Perform the reaction at a controlled temperature and avoid overheating.
4. Hydrogenation Low yield or incomplete conversionCatalyst poisoning or deactivation.Use fresh, active Raney nickel catalyst. Ensure starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds).[9][10]
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure and/or extend the reaction time.[11] Ensure proper agitation for good catalyst-substrate contact.
5. Lactonization Low yieldUnfavorable equilibrium.Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the reaction towards the lactone.[4][12]
Formation of side productsOptimize the amount of tosic acid catalyst and the reaction temperature to minimize side reactions.
Fungal Fermentation with Aureobasidium spp.

This guide provides troubleshooting for common issues encountered during the fermentative production of this compound.

Workflow Diagram:

Massoia_Lactone_Fermentation Fermentative Production of this compound cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing A Strain Selection (Aureobasidium spp.) B Media Preparation A->B C Inoculum Development B->C D Bioreactor Operation (pH, Temp, Aeration) C->D E Monitoring (Growth, Metabolite Production) D->E F Harvesting E->F G Extraction of This compound F->G H Purification G->H

Caption: General workflow for the fermentative production of this compound.

Troubleshooting Table:

Common ProblemPotential CauseRecommended Solution
Low Cell Growth Suboptimal media composition.Optimize carbon and nitrogen sources, and mineral concentrations.[5][7]
Inappropriate pH or temperature.Monitor and control pH and temperature within the optimal range for the specific Aureobasidium strain.[2][6]
Low this compound Yield Inefficient secondary metabolite production.Optimize fermentation parameters such as aeration, agitation, and induction time.[13][14]
Feedback inhibition.Consider fed-batch or continuous fermentation strategies to maintain optimal substrate and product concentrations.[15]
Strain degradation.Maintain a stable and high-producing cell line through proper strain maintenance and storage.
Contamination Non-sterile equipment or media.Ensure all equipment and media are properly sterilized. Maintain aseptic techniques during inoculation and sampling.
Airborne contaminants.Use a well-maintained bioreactor with proper seals and sterile air filtration.
Foaming High protein content in the media or cell lysis.Add food-grade antifoaming agents as needed. Optimize agitation to minimize shear stress on cells.
Inconsistent Batch-to-Batch arietion Variability in raw materials or inoculum quality.Use consistent sources for media components and ensure a standardized inoculum preparation protocol.
Fluctuations in fermentation parameters.Implement robust process monitoring and control systems to maintain consistent conditions.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureNatural ExtractionFungal FermentationChemical Synthesis
Source Cryptocarya massoy bark[1]Aureobasidium spp., Cordyceps sinensis[1]Chemical precursors (e.g., hexanoic acid)[2]
Typical Yield Variable, depends on sourceUp to ~10 g/L reported[2]High step-wise yields (e.g., 92-95%)[4][11]
Advantages "Natural" productSustainable, scalable, potential for high purityHigh purity, controlled stereochemistry, large-scale production
Disadvantages Sustainability issues, over-harvesting[1]Lower overall yields compared to some chemical syntheses, process optimization requiredComplex multi-step process, use of harsh reagents, cost of materials[2]

Experimental Protocols

Protocol 1: Five-Step Chemical Synthesis of this compound

Adapted from patent CN102653531B[11]

Step 1: Synthesis of Hexanoyl Ethyl Acetate

  • Prepare magnesium ethylate from magnesium and ethanol.

  • React caproyl chloride with methyl acetoacetate in the presence of magnesium ethylate to form 2-ethanoyl-2-caproyl ethyl acetate.

  • Decompose the product with an alkali solution (e.g., ammonia) at room temperature to yield hexanoyl ethyl acetate.

Step 2: Synthesis of 3-Caproyl-6-pentyl-2H-pyran-2,4(3H)-dione

  • Heat hexanoyl ethyl acetate under a nitrogen stream in the presence of sodium bicarbonate to induce pyrocondensation.

Step 3: Decaproylation to 6-Pentyl-2H-pyran-2,4(3H)-dione

  • Treat 3-caproyl-6-pentyl-2H-pyran-2,4(3H)-dione with sulfuric acid to remove the caproyl group.

Step 4: Hydrogenation to 3-Hydroxy-δ-decalactone

  • In an autoclave, dissolve 6-pentyl-2H-pyran-2,4(3H)-dione in ethanol.

  • Add Raney nickel catalyst.

  • Heat to 120°C under 3 MPa of hydrogen pressure until hydrogen uptake ceases (approximately 2.5 hours).[11]

  • Filter the catalyst and recover the product. A yield of approximately 95% is reported for this step.[11]

Step 5: Lactonization to this compound

  • In a three-necked flask, dissolve 3-hydroxy-δ-decalactone in a suitable solvent (e.g., benzene or cyclohexane).

  • Add p-toluenesulfonic acid (tosic acid) as a catalyst.

  • Reflux the mixture using a water trap (Dean-Stark apparatus) to remove the water formed during the reaction (approximately 5-6 hours).[11]

  • After completion, recover the solvent and purify the this compound by vacuum distillation. A yield of approximately 92% is reported for this step.[11]

Protocol 2: GC-MS Analysis of this compound

This is a general protocol and may require optimization based on the specific instrument and column used.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent such as ethyl acetate or hexane.

  • GC Column: Use a non-polar or medium-polarity capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5).[12][16]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-60°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 10-15°C/min. Hold at the final temperature for several minutes.[12][16]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400).

    • Interface Temperature: 250-280°C.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known standard or a library database (e.g., NIST, Wiley).[2][17]

Disclaimer: These protocols are intended as a guide. Researchers should always adhere to standard laboratory safety practices and may need to optimize these procedures for their specific experimental setup.

References

"Optimizing fermentation conditions for Massoia Lactone production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of Massoia lactone.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of this compound, primarily using Aureobasidium species.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal pH: The pH of the fermentation medium is critical. For Aureobasidium melanogenum, a constant pH of 3.0 is optimal for liamocin (the precursor to this compound) production, while a pH of 7.0 is best for cell growth.[1] A single-stage fermentation pH of around 5.5 to 6.5 has also been reported.[2][3]- Implement a two-stage pH fermentation: grow the culture at pH 7.0 for approximately 48 hours to achieve high cell density, then shift the pH to 3.0 for the production phase.[1] - For single-stage fermentation, maintain the pH between 5.5 and 6.5.[2][3] - Regularly monitor and adjust the pH throughout the fermentation process.
Incorrect Temperature: The fermentation temperature is outside the optimal range.Maintain the fermentation temperature between 25°C and 35°C, with a preferred range of 28°C to 32°C.[2][3]
Inadequate Aeration or Agitation: Insufficient oxygen supply can limit microbial growth and product formation.- Set the agitation speed in shake flasks to approximately 200 rpm.[2] - Ensure adequate aeration in bioreactors. The optimal volumetric oxygen transfer coefficient (kLa) needs to be determined for your specific bioreactor configuration.
Nutrient Limitation: The fermentation medium may be lacking essential nutrients or have an improper balance of carbon and nitrogen sources.- Ensure the medium contains an adequate carbon source, such as glucose, mannose, or xylose.[2][3] - Use a suitable nitrogen source like urea or nitrates.[2][3] - Include essential minerals and trace elements. Some media formulations include KH₂PO₄, Na₂HPO₄, (NH₄)₂SO₄, MgSO₄, and CaCl₂.[3]
Calcium Inhibition (in older strains/media): Some older literature suggests that the presence of calcium can promote the production of polymalic acid instead of the desired glycolipids.[2]If using older strains or media formulations, consider using a calcium-deficient medium.
Poor or Slow Cell Growth Suboptimal Growth pH: The initial pH of the medium is not suitable for the growth phase of Aureobasidium.For the initial growth phase, adjust the medium pH to 7.0 to promote robust biomass accumulation before shifting to the production phase pH.[1]
Inoculum Issues: The inoculum may be of poor quality or insufficient quantity.- Use a fresh, actively growing seed culture. - Ensure the inoculum volume is appropriate for the fermentation scale (e.g., a 2% inoculation rate).[2]
Contamination Non-sterile Technique: Introduction of foreign microorganisms during inoculation or sampling.- Strictly adhere to aseptic techniques during all stages of the fermentation process. - Properly sterilize all media, glassware, and equipment.
Environmental Contamination: Contaminants entering the fermenter through air inlets or other openings.- Use sterile filters for air inlets and outlets. - Maintain a positive pressure inside the bioreactor.
Inconsistent Batch-to-Batch Production Variability in Raw Materials: Inconsistent quality of media components, especially complex sources like yeast extract.- Use high-purity, consistent sources for all media components. - Prepare a large batch of media to be used for multiple fermentations to reduce variability.
Inconsistent Inoculum: Variation in the age, cell density, or viability of the seed culture.- Standardize the inoculum preparation protocol, including culture age and cell density.
Drift in Process Parameters: Small, unmonitored changes in pH, temperature, or aeration between batches.- Calibrate all monitoring probes (pH, temperature, dissolved oxygen) before each fermentation. - Maintain detailed batch records to track all process parameters.

Frequently Asked Questions (FAQs)

1. What are the most common microbial strains used for this compound production?

The most commonly cited fungal species for this compound production are Aureobasidium melanogenum and Aureobasidium pullulans.[4] Cordyceps sinensis has also been reported as a producer.

2. What is the typical yield of this compound in fermentation?

With optimized conditions, it is possible to achieve a crude this compound yield of over 10 g/L in a bioreactor.[2] After purification, a yield of more than 5 g/L can be obtained.[2]

3. How is this compound purified from the fermentation broth?

This compound is typically produced as a precursor glycolipid, liamocin. The purification process involves:

  • Hydrolysis: The fermentation product is treated with a strong acid (like sulfuric or hydrochloric acid) or through alkaline hydrolysis to release the this compound.[2]

  • Solvent Extraction: The this compound is then extracted from the aqueous phase using a solvent such as ethyl acetate or hexane.[2]

  • Purification: Further purification can be achieved through distillation or chromatographic techniques.[2] A purity of over 96% can be achieved using methods like hydrostatic countercurrent chromatography.[5]

4. What is the optimal fermentation time for this compound production?

The fermentation is typically carried out for 4 to 12 days, with a more preferable range of 7 to 10 days to maximize product accumulation.[2][3]

5. How can I quantify the amount of this compound in my samples?

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of this compound in fermentation samples.[6]

Data Presentation

Table 1: Comparison of Fermentation Parameters for this compound Production

Parameter Condition 1 (Two-Stage pH) Condition 2 (Single-Stage) Reference
Microorganism Aureobasidium melanogenumAureobasidium melanogenum W5-2[1],[2]
Growth Phase pH 7.0 (for 48 hours)5.5 - 6.5[1],[2]
Production Phase pH 3.05.5 - 6.5[1],[2]
Temperature Not specified, but generally 25-35°C28 - 32°C[2]
Duration Up to 168 hours (7 days)7 - 10 days[1],[2]
Carbon Source GlucoseGlucose, Mannose, or Xylose[1],[2]
Nitrogen Source Not specifiedUrea[2]
Reported Yield 70.86 g/L of liamocin (precursor)> 10 g/L of crude this compound[1],[2]

Experimental Protocols

1. Protocol for Two-Stage pH Fermentation of this compound

This protocol is based on the optimization strategy for Aureobasidium melanogenum.

  • Inoculum Preparation:

    • Inoculate a single colony of A. melanogenum into a flask containing a suitable seed medium (e.g., YPD broth).

    • Incubate at 28-30°C with shaking at 200 rpm for 48 hours.

  • Fermentation:

    • Prepare the production medium. A representative medium could consist of glucose (120 g/L), NaNO₃ (1.5 g/L), KNO₃ (1.0 g/L), KH₂PO₄ (0.05 g/L), MgSO₄ (0.2 g/L), and yeast extract (0.2 g/L).[2]

    • Sterilize the fermenter and medium.

    • Inoculate the production medium with the seed culture (e.g., 2% v/v).

    • Growth Phase: Maintain the pH at 7.0 and the temperature at 28-32°C for the first 48 hours.

    • Production Phase: After 48 hours, adjust the pH of the culture to 3.0.

    • Continue the fermentation for an additional 5-8 days, maintaining the temperature at 28-32°C.

2. Protocol for Extraction and Purification of this compound

  • Harvesting: Centrifuge the fermentation broth to separate the biomass from the supernatant containing the liamocins.

  • Hydrolysis:

    • To the supernatant, add a strong acid such as sulfuric acid to lower the pH and facilitate the release of this compound from the liamocins.

  • Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate or hexane and shake vigorously.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Purification:

    • The crude extract can be further purified by vacuum distillation or column chromatography.

3. Protocol for GC-MS Quantification of this compound

  • Sample Preparation:

    • Take a known volume of the fermentation broth or the purified extract.

    • If analyzing the broth directly, perform a solvent extraction as described above.

    • Dilute the extract to an appropriate concentration with the extraction solvent.

    • Add an internal standard if necessary for accurate quantification.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a suitable capillary column, such as a DB-WAX column.

    • A typical temperature program could be: hold at 100°C for 5 minutes, then ramp up to 240°C at a rate of 8°C/min, and hold at 240°C for 7.5 minutes.[7]

    • The mass spectrometer can be operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification.

    • Identify this compound based on its retention time and mass spectrum, and quantify using a calibration curve of a pure standard.

Visualizations

Fermentation_Workflow General Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Quality Control strain Strain Selection (Aureobasidium sp.) media Media Preparation strain->media inoculum Inoculum Development media->inoculum fermentation Bioreactor Fermentation (pH, Temp, Aeration Control) inoculum->fermentation harvest Cell Harvesting fermentation->harvest hydrolysis Hydrolysis of Liamocins harvest->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification (Distillation/Chromatography) extraction->purification qc GC-MS Analysis purification->qc product Pure this compound qc->product

Caption: General workflow for this compound production.

Two_Stage_pH_Fermentation Two-Stage pH Fermentation Logic start Start Fermentation growth_phase Growth Phase (Biomass Accumulation) start->growth_phase production_phase Production Phase (Liamocin Synthesis) growth_phase->production_phase pH Shift growth_conditions Conditions: pH = 7.0 Time = 48 hours growth_phase->growth_conditions end End Fermentation (Harvest) production_phase->end production_conditions Conditions: pH = 3.0 Time = 5-8 days production_phase->production_conditions

Caption: Logic for two-stage pH fermentation.

References

"Minimizing degradation of Massoia Lactone during extraction"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Massoia Lactone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize the degradation of this compound during your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a naturally occurring δ-lactone, specifically an α,β-unsaturated lactone, primarily extracted from the bark of the Cryptocarya massoia tree.[1] It is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Degradation during extraction is a significant concern because it leads to a lower yield of the desired active compound and can introduce impurities that may be difficult to remove, potentially affecting the quality and bioactivity of the final product. The lactone ring is susceptible to hydrolysis, and the double bond can be subject to isomerization or other reactions under harsh conditions.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring, opening it to form the corresponding hydroxy carboxylic acid.[3][4]

  • Temperature: High temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.[5]

  • Light Exposure: As an unsaturated compound, this compound may be susceptible to photodegradation upon exposure to UV light.

  • Presence of Water: Water is a key reactant in the hydrolysis of the lactone ring.

  • Presence of Oxidizing Agents: Strong oxidizing agents should be avoided as they can potentially react with the double bond or other parts of the molecule.

Q3: What are the most common methods for extracting this compound?

Commonly employed methods for the extraction of this compound include:

  • Supercritical CO2 Extraction: This method is favored for its ability to use moderate temperatures and a non-reactive solvent (CO2), which helps in preserving thermo-sensitive compounds.[6]

  • Soxhlet Extraction: A classical method that uses a solvent to continuously extract the compound from a solid matrix.[1] Care must be taken to manage the temperature to prevent degradation.

  • Maceration: This involves soaking the plant material in a solvent at room temperature for a period, which is a gentler method but may have lower extraction efficiency.

  • Purification by Countercurrent Chromatography: This is a purification technique that can be used post-extraction to isolate this compound with high purity.[1][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to pH extremes. Maintain the pH of the extraction medium as close to neutral as possible. If acidic or basic conditions are necessary for other reasons, minimize the exposure time.
Thermal degradation from excessive heat. Use the lowest effective temperature for extraction. For Soxhlet extraction, choose a solvent with a lower boiling point. Consider using vacuum to lower the boiling point of the solvent during evaporation.
Hydrolysis due to the presence of water. Use dry solvents and plant material. If using a hydroalcoholic solvent, minimize the water content and extraction time.
Inefficient extraction. Optimize the particle size of the plant material to increase surface area. Ensure an appropriate solid-to-solvent ratio and adequate extraction time.
Presence of unknown impurities in the extract. Formation of degradation products. Analyze the impurities using techniques like GC-MS or LC-MS to identify potential degradation products such as the hydrolyzed hydroxy acid. This can help pinpoint the cause of degradation (e.g., hydrolysis).
Co-extraction of other compounds. Employ a more selective extraction method like supercritical CO2 extraction with optimized parameters. Use post-extraction purification techniques like chromatography.
Discoloration of the extract. Oxidation or photodegradation. Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of this compound

This protocol provides a general guideline for the extraction of this compound using supercritical CO2, a method known for minimizing thermal degradation.

Methodology:

  • Preparation of Plant Material: Grind the dried bark of Cryptocarya massoy to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

  • Extraction Parameters:

    • Pressure: 100 to 150 bar. Higher pressures can increase solvating power but may also co-extract more impurities.

    • Temperature: 50 to 60 °C. This range is typically effective for extracting essential oils while minimizing thermal stress on the compound.

    • CO2 Flow Rate: Adjust according to the extractor volume to ensure adequate contact time.

    • Co-solvent: In some cases, a small percentage of a polar co-solvent like ethanol (e.g., 2-5%) can be added to the supercritical CO2 to enhance the extraction of moderately polar compounds like this compound.[8]

  • Extraction Procedure:

    • Load the ground bark into the extraction vessel.

    • Pressurize the system with CO2 to the desired pressure and heat to the set temperature.

    • Initiate the CO2 flow through the vessel.

    • The extract is collected in a separator by depressurizing the CO2, causing the this compound to precipitate.

  • Post-Extraction: The collected crude extract can be further purified using techniques like fractional distillation or chromatography to achieve higher purity.[6]

Protocol 2: Lab-Scale Soxhlet Extraction with Minimized Degradation

This protocol outlines a Soxhlet extraction procedure with precautions to minimize the degradation of this compound.

Methodology:

  • Preparation:

    • Dry the Cryptocarya massoy bark thoroughly to minimize water content. Grind to a uniform powder.

    • Select a solvent with a relatively low boiling point and good solubility for this compound (e.g., hexane or ethyl acetate). Ensure the solvent is anhydrous.

  • Extraction:

    • Place the ground bark in a thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with the chosen solvent and assemble the apparatus.

    • Heat the solvent gently using a heating mantle with a temperature controller. The goal is to maintain a steady reflux without excessive heating. The temperature of the vapor will be the boiling point of the solvent.

    • Continue the extraction for a sufficient number of cycles to ensure complete extraction (this should be optimized, e.g., 4-6 hours).

  • Solvent Removal:

    • After extraction, remove the solvent from the extract using a rotary evaporator.

    • Use a low temperature for the water bath and apply a vacuum to lower the boiling point of the solvent, thus minimizing thermal stress on the this compound.

  • Storage: Store the final extract in a cool, dark place, preferably under an inert atmosphere, to prevent degradation.

Visualizations

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the lactone ring, which can be catalyzed by both acid and base.

Potential Degradation Pathways of this compound Massoia_Lactone This compound (α,β-Unsaturated δ-Lactone) Hydroxy_Acid 5-Hydroxy-2-decenoic acid (Ring-Opened Product) Massoia_Lactone->Hydroxy_Acid Hydrolysis (H+ or OH- catalysis, H2O) Other_Products Other Degradation Products (e.g., from photodecomposition) Massoia_Lactone->Other_Products Photodegradation (UV Light) Hydroxy_Acid->Massoia_Lactone Lactonization (Acid catalysis, -H2O)

Caption: Potential degradation pathways for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound with checkpoints to minimize degradation.

Workflow for Minimizing this compound Degradation cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_final Final Product Start Start: Dried Cryptocarya massoy Bark Grind Grinding Start->Grind Extraction Extraction (e.g., Supercritical CO2 or Soxhlet with precautions) Grind->Extraction Grind_note Control particle size Solvent_Removal Solvent Removal (Low Temp, Vacuum) Extraction->Solvent_Removal Extraction_note Control T, pH, light Purification Purification (e.g., Chromatography) Solvent_Removal->Purification Solvent_Removal_note Minimize heat exposure Final_Product Pure this compound Purification->Final_Product Storage Storage (Cool, Dark, Inert Atmosphere) Final_Product->Storage Storage_note Prevent long-term degradation

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Massoia Lactone Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Massoia Lactone using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern for this compound in GC-MS analysis?

A1: this compound, a δ-lactone, typically exhibits a characteristic fragmentation pattern under electron ionization (EI) in GC-MS. The molecular ion peak (M+) may be observed, but the most prominent ions result from the loss of neutral fragments. The fragmentation of delta-lactones is primarily characterized by two sequential dehydrations followed by the loss of CO to produce hydrocarbon fragments[1]. For δ-lactones, a key diagnostic ion is often found at m/z 99, while for γ-lactones, it is m/z 85[2]. Therefore, for this compound (C10H16O2, molecular weight 168.23 g/mol ), you should monitor for the molecular ion and characteristic fragment ions to confirm its identity and for quantification in selected ion monitoring (SIM) mode.

Q2: What are the recommended GC column and temperature programs for this compound analysis?

A2: Several capillary columns are suitable for the analysis of this compound. Non-polar or mid-polar columns are generally preferred.

  • HP-5MS (or equivalent 5% phenyl-methylpolysiloxane): This is a commonly used versatile column for a wide range of applications, including the analysis of lactones[3].

  • DB-WAXETR: A polyethylene glycol (WAX) column is a good option for the analysis of more polar compounds and can provide different selectivity compared to a 5MS column[4].

  • Rtx-5MS: Another 5% phenyl-methylpolysiloxane column that has been successfully used for the analysis of essential oils containing this compound.

A typical temperature program would be:

  • Initial Temperature: 60°C, hold for 1-2 minutes.

  • Ramp 1: Increase to 150°C at a rate of 6-10°C/minute[3][5].

  • Ramp 2: Increase to 240-280°C at a rate of 10-20°C/minute[3].

  • Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components elute.

Q3: What are suitable internal standards for the quantification of this compound?

A3: The choice of an internal standard (IS) is critical for accurate quantification. An ideal IS should have similar chemical properties to this compound but be chromatographically resolved from it and other matrix components. For lactones, other lactones with different alkyl chain lengths that are not present in the sample are often good choices. For example, γ-heptalactone has been used as an internal standard for the quantification of various lactones[4]. Menthol has also been reported as an internal standard for this compound quantification[6]. It is crucial to select an IS that does not co-elute with any sample components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound by GC-MS.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and how can I fix it?

A: Peak tailing for this compound can be caused by several factors:

  • Active Sites in the System: this compound, with its polar carbonyl group, can interact with active sites (e.g., silanols) in the GC inlet liner, the column, or transfer line. This is a common cause of peak tailing for polar analytes[7][8][9].

    • Solution:

      • Use a deactivated inlet liner: Employ a high-quality, deactivated liner and replace it regularly, especially when analyzing complex matrices.

      • Column Maintenance: Trim the first 10-15 cm of the column from the inlet side to remove accumulated non-volatile residues and active sites. If tailing persists, the column may be degraded and require replacement[10].

      • System Conditioning: Condition the column according to the manufacturer's instructions to ensure it is inert.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing[11].

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth as per the instrument manufacturer's guidelines.

G

Problem 2: Ghost Peaks in the Chromatogram

Q: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What could be the source?

A: Ghost peaks can originate from several sources in a GC-MS system:

  • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxanes that appear as peaks in the chromatogram. This is a very common source of ghost peaks[12][13].

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Ensure the septum purge is functioning correctly.

  • Contaminated Syringe or Vials: Residues from previous injections can be carried over. The vial caps and septa can also be a source of contaminants[14].

    • Solution: Thoroughly rinse the syringe with a clean solvent between injections. Use high-quality vials and caps. Run a solvent blank to check for contamination from the vial or solvent.

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the inlet liner or the front of the column.

    • Solution: Clean or replace the inlet liner. Bake out the column at a high temperature (within its limits) to remove contaminants.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.

    • Solution: Use high-purity carrier gas and install or replace gas purifiers.

G

Problem 3: Non-Linear Calibration Curve

Q: My calibration curve for this compound is not linear, especially at low concentrations. Why is this happening?

A: Non-linearity in calibration curves is a common issue in GC-MS analysis and can be attributed to several factors:

  • Active Sites: At low concentrations, a significant portion of the analyte can be lost due to adsorption on active sites in the system, leading to a non-linear response. This is a frequent cause of non-linearity at the lower end of the calibration range[15].

    • Solution: Perform the same maintenance as for peak tailing: use a deactivated liner, trim the column, and ensure the system is well-conditioned.

  • Matrix Effects: Components in the sample matrix can co-elute with this compound and either enhance or suppress its ionization in the MS source, leading to a non-linear response[16][17][18].

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

      • Standard Addition: This method can be used for complex matrices but is more time-consuming.

      • Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the response and a non-linear curve.

    • Solution: Extend the calibration range to lower concentrations or dilute the samples to fall within the linear range of the detector.

Problem 4: Low Sensitivity / Poor Signal-to-Noise Ratio

Q: I am having trouble detecting low levels of this compound. How can I improve the sensitivity of my method?

A: Improving sensitivity requires a systematic approach to enhancing the signal and reducing the noise.

  • Optimize Injection Parameters:

    • Splitless Injection: For trace analysis, use splitless injection to transfer the entire sample onto the column. Optimize the splitless time to ensure efficient transfer of this compound[19].

    • Large Volume Injection (LVI): If your instrument is equipped with a suitable inlet (e.g., PTV), LVI can significantly increase the amount of analyte introduced into the system, thereby boosting the signal[20].

  • MS Detector Settings:

    • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, monitor only a few characteristic ions of this compound (e.g., the molecular ion and key fragment ions). This significantly increases the dwell time on each ion, improving the signal-to-noise ratio.

    • Tune the Mass Spectrometer: Regularly tune the MS to ensure optimal performance of the ion source and detector. A poor tune can lead to a significant loss in sensitivity.

  • System Cleanliness: A dirty ion source can severely reduce sensitivity.

    • Solution: Clean the ion source components (repeller, lenses, etc.) according to the manufacturer's recommendations.

  • Reduce Baseline Noise:

    • High-Purity Gas and Filters: Use high-purity carrier gas and ensure gas purifiers are in good condition to minimize baseline noise from impurities.

    • Column Bleed: Use a low-bleed GC column and operate within its specified temperature limits to minimize column bleed, which contributes to high background noise.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in a Liquid Matrix (e.g., Beverage)

  • Internal Standard Spiking: To 5 mL of the liquid sample, add a known amount of the internal standard solution (e.g., γ-heptalactone in ethanol).

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration (Optional): If the expected concentration of this compound is very low, the extract can be concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Lactones

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard and Salt Addition: Add the internal standard and a salt (e.g., NaCl, to 25-30% w/v) to the vial. The salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace[4].

  • Incubation: Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the column.

Quantitative Data Summary

The following tables provide typical performance data for the quantification of lactones by GC-MS. These values can serve as a benchmark for your own method development and validation.

Table 1: Example GC-MS Method Parameters for Lactone Analysis

ParameterSettingReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[3]
Carrier Gas Helium at 1.0 mL/min[5]
Inlet Temperature 250°C[5]
Injection Mode Splitless (1 µL)[19]
Oven Program 60°C (1 min), then 6°C/min to 150°C, then 12°C/min to 280°C (5 min hold)[3]
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Scan (m/z 40-400) or SIM

Table 2: Typical Method Validation Data for Lactone Quantification by GC-MS

ParameterTypical ValueNotesReference
Linear Range 1 - 500 µg/LCan vary depending on the specific lactone and matrix.[4][21]
Correlation Coefficient (r²) > 0.995A good indicator of linearity.[4]
Limit of Detection (LOD) 0.1 - 1 µg/LHighly dependent on the matrix and instrumentation.[21]
Limit of Quantification (LOQ) 0.5 - 5 µg/LTypically 3-5 times the LOD.[4]
Repeatability (RSD) < 10%Intra-day precision.[21]
Reproducibility (RSD) < 15%Inter-day precision.[4]
Recovery 85 - 115%Indicates the efficiency of the extraction process.[21]

References

Technical Support Center: Enhancing the Stability of Massoia Lactone in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Massoia Lactone in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, specifically the C-10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally derived alpha-beta unsaturated delta-lactone.[1] Its characteristic coconut-like, creamy fragrance makes it a valuable ingredient in flavors, fragrances, and cosmetic industries.[1] However, the presence of a lactone ring and a conjugated double bond makes it susceptible to degradation, which can lead to loss of efficacy, changes in organoleptic properties, and the formation of potentially undesirable byproducts.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The lactone ring can undergo hydrolysis, especially under acidic or alkaline conditions, to form the corresponding 5-hydroxy-2-decenoic acid. This ring-opening reaction leads to a loss of the characteristic lactone aroma.

  • Oxidation: The alpha-beta unsaturated system is susceptible to oxidation, which can lead to the formation of various degradation products, potentially altering the sensory profile and chemical integrity of the molecule.

  • Photodegradation: Exposure to UV light can potentially induce isomerization or polymerization of the unsaturated system, leading to instability.

Q3: How does pH affect the stability of this compound?

The stability of lactones is significantly influenced by pH.[2]

  • Acidic Conditions: Acid-catalyzed hydrolysis can occur, leading to the opening of the lactone ring.

  • Neutral to Slightly Acidic pH: this compound is expected to exhibit its greatest stability in the neutral to slightly acidic pH range.

  • Alkaline Conditions: Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis and will lead to rapid degradation of the lactone.[2]

Q4: What are some general strategies to enhance the stability of this compound in formulations?

  • pH Control: Maintaining the pH of the formulation in the optimal range (neutral to slightly acidic) is crucial. The use of appropriate buffer systems can help achieve this.

  • Protection from Light: Formulations should be packaged in light-resistant containers to prevent photodegradation.

  • Use of Antioxidants: Incorporating antioxidants can help to mitigate oxidative degradation of the unsaturated bond.

  • Encapsulation: Encapsulating this compound in systems like nanoemulsions can provide a protective barrier against environmental factors and improve its stability.

  • Excipient Compatibility Screening: It is essential to screen for and avoid excipients that may promote degradation.

Troubleshooting Guides

Issue 1: Loss of Fragrance or "Off-Odor" Development in a Liquid Formulation
Potential Cause Troubleshooting Steps
Hydrolysis of the Lactone Ring 1. Measure the pH of the formulation. If it is acidic or alkaline, adjust to a neutral or slightly acidic pH using a suitable buffer system (e.g., citrate buffer).[3] 2. Reformulate with a co-solvent system that reduces the water activity.
Oxidative Degradation 1. Incorporate an antioxidant into the formulation. Consider using natural antioxidants like tocopherols or synthetic antioxidants like BHT. 2. Ensure the formulation is manufactured and stored with minimal headspace to reduce exposure to oxygen.
Microbial Contamination 1. Perform microbial testing on the formulation. 2. If contamination is present, add a suitable preservative system.
Issue 2: Discoloration of a Cream or Lotion Formulation
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Add a chelating agent (e.g., EDTA) to bind any metal ions that may be catalyzing oxidation. 2. Incorporate a suitable antioxidant.
Interaction with Excipients 1. Conduct a compatibility study with all excipients in the formulation. 2. Consider replacing any excipients that show signs of interaction with this compound.
Photodegradation 1. Package the formulation in an opaque or UV-protective container. 2. Store the product in a dark place.
Issue 3: Phase Separation or Instability in an Emulsion
Potential Cause Troubleshooting Steps
Poor Emulsion Stability 1. Optimize the emulsifier system (type and concentration). 2. Consider using a combination of emulsifiers to improve stability. 3. Increase the viscosity of the continuous phase to slow down droplet coalescence.
Degradation of this compound Affecting Interfacial Properties 1. Investigate the stability of this compound in the chosen oil phase before emulsification. 2. Consider nanoencapsulation of the this compound prior to incorporation into the final emulsion.

Data Presentation

Table 1: General Stability Profile of Unsaturated Lactones

Condition Potential for Degradation Primary Degradation Pathway
Acidic pH (<4) HighHydrolysis
Neutral pH (6-7) Low to ModerateHydrolysis (slow), Oxidation
Alkaline pH (>8) Very HighHydrolysis (rapid)
Elevated Temperature HighHydrolysis, Oxidation
UV Light Exposure Moderate to HighPhotodegradation, Isomerization
Presence of Oxidizing Agents HighOxidation
Presence of Metal Ions Moderate to HighCatalyzed Oxidation

Note: This table provides a general overview based on the chemistry of unsaturated lactones. Specific degradation rates for this compound will be formulation-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water, 50:50).

  • Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or GC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • For bulk drug: Dissolve a known weight of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • For formulated products (e.g., creams): Extract a known weight of the formulation with a suitable solvent (e.g., methanol or acetonitrile), centrifuge to remove excipients, and dilute the supernatant with the mobile phase.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products.

    • Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

Massoia_Lactone_Degradation_Pathways Massoia_Lactone This compound (α,β-Unsaturated δ-Lactone) Hydrolysis_Product 5-Hydroxy-2-decenoic acid (Ring-Opened) Massoia_Lactone->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Products Various Oxidized Products (e.g., epoxides, aldehydes, ketones) Massoia_Lactone->Oxidation_Products  Oxidation (O₂, Peroxides) Photodegradation_Products Isomers / Polymers Massoia_Lactone->Photodegradation_Products  Photodegradation (UV Light) Experimental_Workflow_Stability_Testing cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC GCMS GC-MS for Volatile Degradants Thermal->GCMS Photo Photostability Photo->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation HPLC->Quantify GCMS->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Quantify->Pathway Massoia_Lactone This compound (Bulk or Formulation) Massoia_Lactone->Acid Massoia_Lactone->Base Massoia_Lactone->Oxidation Massoia_Lactone->Thermal Massoia_Lactone->Photo Formulation_Strategy_Decision_Tree Start Formulation Development with this compound Aqueous Aqueous Formulation? Start->Aqueous pH_Control Implement pH Control (Buffer System) Aqueous->pH_Control Yes Excipient_Screening Perform Excipient Compatibility Screening Aqueous->Excipient_Screening No Antioxidant Add Antioxidant pH_Control->Antioxidant Encapsulation Consider Encapsulation (e.g., Nanoemulsion) pH_Control->Encapsulation Alternative Light_Protection Use Opaque Packaging Antioxidant->Light_Protection Light_Protection->Excipient_Screening Final_Formulation Optimized Stable Formulation Encapsulation->Final_Formulation Excipient_Screening->Final_Formulation

References

"Reducing cytotoxicity of Massoia Lactone in cell culture assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Massoia Lactone in cell culture assays. The information is designed to help mitigate cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound, specifically the C-10 homolog, is a naturally occurring α,β-unsaturated δ-lactone. Its cytotoxicity is attributed to its ability to induce pore formation in the cell membrane, leading to the leakage of intracellular components.[1] Furthermore, it can cause a rise in intracellular Reactive Oxygen Species (ROS), contributing to cellular necrosis and cell death.[1] In some cell types, it can also induce apoptosis through a caspase-dependent mitochondrial pathway.

Q2: I am observing excessively high cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Normal cell lines, such as Vero and human fibroblasts, have been reported to be relatively sensitive.[2][3]

  • Suboptimal Cell Density: Low cell seeding density can make cells more susceptible to cytotoxic agents.[4]

  • Inappropriate Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can influence the cytotoxic response.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells.

Q3: Can I reduce the cytotoxic effect of this compound to study its other biological activities?

Yes, it is possible to modulate the cytotoxicity of this compound for experimental purposes. Here are a few strategies:

  • Optimize Cell Seeding Density: Ensure you are using an optimal cell number for your specific cell line and assay duration.[4][5][6][7]

  • Adjust Serum Concentration: The presence of serum proteins can sometimes mitigate the effects of cytotoxic compounds. Experiment with different serum concentrations to find a balance for your assay.

  • Co-treatment with Antioxidants: Since this compound can induce ROS production, co-incubation with an antioxidant like N-acetylcysteine (NAC) may help reduce oxidative stress-related cell death.

  • Shorten Exposure Time: Reducing the duration of cell exposure to this compound can limit its cytotoxic effects.

Troubleshooting Guides

Troubleshooting High Cytotoxicity in MTT Assays
Problem Possible Cause Suggested Solution
Very low absorbance readings across all concentrations Cell seeding density is too low, leading to high sensitivity.Optimize cell seeding density by performing a growth curve analysis to find the linear growth phase for your experiment's duration.[5][6]
The chosen cell line is highly sensitive to this compound.Consider using a more resistant cell line if appropriate for your research question, or significantly lower the concentration range of this compound.
Contamination of cell culture.Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal cell numbers into each well.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
High background absorbance Interference from serum or phenol red in the medium.During the MTT incubation step, consider using serum-free and phenol red-free medium.[8]
The test compound chemically reduces MTT.Run a control with this compound in cell-free medium with MTT to check for direct reduction. If this occurs, consider an alternative viability assay (e.g., neutral red uptake).[9]
Troubleshooting Apoptosis Assays (Annexin V-FITC/PI)
Problem Possible Cause Suggested Solution
High percentage of necrotic cells (Annexin V+/PI+) even at early time points This compound concentration is too high, causing rapid cell death and necrosis rather than apoptosis.Perform a dose-response and time-course experiment to identify concentrations and time points that favor apoptosis induction.
Harsh cell handling during the staining procedure.Handle cells gently, especially during harvesting and washing steps, to avoid mechanical damage to the cell membrane.[10]
Weak or no Annexin V staining in the treated group Insufficient drug concentration or treatment duration to induce apoptosis.Increase the concentration of this compound or extend the incubation time.
Loss of apoptotic cells in the supernatant.When harvesting adherent cells, be sure to collect the supernatant as it may contain detached apoptotic cells.[10]
Reagent or kit issues.Use a positive control (e.g., etoposide, staurosporine) to ensure the reagents and your protocol are working correctly. Check the expiration dates of the kit components.
High background fluorescence or poor separation of cell populations Improper compensation settings on the flow cytometer.Use single-stain controls (unstained cells, Annexin V-FITC only, and PI only) to set the correct compensation and voltage.[2][10]
Cell autofluorescence.If your cells have high autofluorescence, consider using a brighter fluorophore for Annexin V (e.g., APC) to improve the signal-to-noise ratio.[10]

Quantitative Data

Table 1: IC50 Values of this compound and its Derivatives in Various Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)Reference
Massoia oily extractVeroNormal kidney epithelial43.59[11]
Massoia solid extractVeroNormal kidney epithelial153.05[11]
Massoia oily extractFibroblastNormal connective tissue46.13[11]
Massoia solid extractFibroblastNormal connective tissue53.03[11]
C-10 this compoundFibroblastNormal connective tissue11.29[11]
Massoia essential oilFibroblastNormal connective tissue26.07[11]
C-10 this compoundVeroNormal kidney epithelial28.35[11]
Massoia essential oilVeroNormal kidney epithelial37.34[11]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[5][11][12][13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Annexin V-FITC/PI Assay for Apoptosis

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[6][7][8][10]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the chosen time period.

  • Cell Harvesting:

    • Collect the culture medium (which may contain apoptotic cells that have detached).

    • Wash the adherent cells with PBS and detach them using a gentle, EDTA-free cell dissociation solution (e.g., Accutase).

    • Combine the detached cells with the collected supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up the flow cytometer and compensation.

Visualizations

Massoia_Lactone_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Culture seed Optimize and Seed Cells start->seed treat Treat with this compound seed->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Calculate IC50 cytotoxicity->ic50 flow Flow Cytometry Analysis apoptosis->flow interpret Interpret Results ic50->interpret flow->interpret

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start Unexpected Cytotoxicity Result q1 Is cytotoxicity too high? start->q1 q2 Are results inconsistent? q1->q2 No sol1 Optimize Cell Density Lower Compound Concentration Check Solvent Toxicity q1->sol1 Yes q3 Is apoptosis or necrosis dominant? q2->q3 No sol2 Check Seeding Uniformity Use Inner Plate Wells Ensure Reagent Stability q2->sol2 Yes sol3 Adjust Concentration and Time Handle Cells Gently Use Apoptosis/Necrosis Controls q3->sol3 Necrosis sol4 Optimize Assay Conditions Co-treat with Antioxidants Shorten Exposure Time q3->sol4 Apoptosis, but need to modulate

Caption: Troubleshooting logic for unexpected cytotoxicity results.

Massoia_Lactone_Apoptosis_Pathway massoia This compound ros Increased ROS massoia->ros membrane Mitochondrial Outer Membrane Permeabilization massoia->membrane ros->membrane cytochrome_c Cytochrome c Release membrane->cytochrome_c bax Bax (Pro-apoptotic) bax->membrane bcl2 Bcl-2 (Anti-apoptotic) bcl2->membrane Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

References

"Improving the efficiency of Massoia Lactone purification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Massoia Lactone purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.

Liquid-Liquid Extraction from Fermentation Broth

Q1: I'm experiencing a persistent emulsion layer when extracting this compound from my Aureobasidium fermentation broth with ethyl acetate. How can I resolve this?

A1: Emulsion formation is a common issue when extracting from complex media like fermentation broths, which often contain surfactant-like biomolecules (e.g., proteins, phospholipids).

Immediate Steps to Break the Emulsion:

  • Addition of Brine: Introduce a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.

  • Gentle Centrifugation: Spinning the mixture at a low speed can help compact the emulsion layer, allowing for easier separation of the distinct phases.

  • Change in pH: Adjusting the pH of the aqueous layer away from the isoelectric point of proteins in the broth can sometimes break the emulsion.

Preventative Measures for Future Extractions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the mechanical energy that contributes to emulsion formation while still allowing for sufficient interfacial contact for extraction.

  • Phase Separation Paper: Utilize highly silanized filter paper designed to allow the organic phase to pass through while retaining the aqueous phase.

Q2: My extraction yield of this compound from the fermentation broth is consistently low. What factors could be contributing to this?

A2: Low extraction yield can be due to several factors related to the extraction protocol and the properties of the fermentation broth.

Troubleshooting Steps:

  • pH Adjustment: this compound is more soluble in organic solvents in its neutral form. Ensure the pH of the fermentation broth is adjusted appropriately (typically to be acidic) before extraction to suppress the carboxylate form of any related hydroxy acids.

  • Solvent Polarity: While ethyl acetate and hexane are commonly used, the optimal solvent may vary. Consider a systematic evaluation of solvents with different polarities.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three successive extractions are generally more efficient than one.

  • Salting Out: Adding NaCl to the aqueous phase before extraction can decrease the solubility of this compound in the aqueous layer, driving it into the organic phase and increasing the partition coefficient.

Chromatographic Purification (Countercurrent Chromatography)

Q3: I am using hydrostatic countercurrent chromatography with a hexane-methanol-water system, but the separation between C10 and C12 this compound is poor.

A3: Achieving baseline separation of homologs requires careful optimization of the solvent system and operating parameters. The C10 and C12 homologs are structurally similar, making their separation challenging.

Troubleshooting Steps:

  • Solvent System Ratio: The ratio of the biphasic solvent system is critical. The reported successful system is n-hexane–methanol–water (10:9:1, v/v/v)[1][2]. A slight deviation in this ratio can significantly impact the partition coefficients (K-values) of the lactones, leading to co-elution.

    • Too Polar: If both compounds elute too quickly with poor separation, consider slightly decreasing the polarity of the mobile phase.

    • Too Non-Polar: If the retention times are excessively long, a slight increase in mobile phase polarity may be necessary.

  • Flow Rate: A lower flow rate can improve resolution by allowing for more equilibration stages between the stationary and mobile phases.

  • Sample Overloading: Injecting too much crude oil can lead to broad, overlapping peaks. Reduce the sample load to see if resolution improves. The crude oil from Cryptocarya massoy can contain up to 65% C-10 lactone and 17% C-12 lactone, along with other impurities like benzyl benzoate (13%)[3].

Purification by Distillation

Q4: I am trying to purify C10 this compound by vacuum distillation, but I suspect thermal degradation is occurring, leading to a lower yield and potential impurities.

A4: this compound can be sensitive to high temperatures. Efficient vacuum distillation is key to lowering the boiling point and minimizing thermal stress.

Troubleshooting Steps:

  • Vacuum Level: Ensure a deep and stable vacuum is maintained throughout the distillation. The boiling point of C-10 this compound is approximately 112°C at 1.4 mmHg[1]. A higher pressure will require a higher temperature, increasing the risk of degradation.

  • Fractionating Column Efficiency: Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) to effectively separate the C10, C12, and C14 homologs, which have different boiling points.

  • Heating Method: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can cause decomposition.

  • Collection of Fractions: Collect multiple small fractions and analyze each by GC-MS to determine the purity. The lower boiling point C10 lactone will distill first, followed by the C12 and C14 homologs.

Crystallization

Q5: My this compound "oils out" instead of forming crystals when I attempt crystallization from a solvent/anti-solvent system.

A5: "Oiling out" is a form of liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase[4]. This is common for compounds like this compound, which is an oil at room temperature.

Strategies to Prevent Oiling Out:

  • Control Supersaturation:

    • Slow Cooling: Cool the solution very slowly to avoid creating a highly supersaturated state where oiling out is kinetically favored.

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation[5].

  • Seeding: Introduce seed crystals of pure this compound into the solution at a point of slight supersaturation (within the metastable zone)[4]. This provides a template for crystal growth and can bypass the nucleation of an oil phase.

  • Solvent Selection: The choice of solvent is crucial. Experiment with different solvent systems. A good starting point is a solvent in which this compound is sparingly soluble at room temperature but more soluble upon heating. Consider solvent mixtures like hexane/ethyl acetate or hexane/acetone[6].

  • Purity of Starting Material: Oiling out can be exacerbated by impurities. Ensure the pre-crystallization material is as pure as possible.

Frequently Asked Questions (FAQs)

Q: What is the typical composition of crude Massoia bark oil? A: Crude essential oil from Cryptocarya massoy bark is primarily composed of C-10 this compound (often over 60%). It also contains significant amounts of C-12 this compound (~17%) and other compounds such as benzyl benzoate (~13%) and trace amounts of C-14 this compound[3].

Q: What level of purity can I expect from different purification techniques? A:

  • Hydrostatic Countercurrent Chromatography: Can achieve >96% purity for C-10, C-12, and C-14 lactones in a single step[2][7].

  • Fractional Distillation: Can be used to concentrate C-10 this compound to purities of up to 95%.

Q: How can I analyze the purity of my this compound samples? A: The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Pressure Liquid Chromatography (UHPLC)[7]. These methods can effectively separate and quantify the different lactone homologs and other impurities.

Q: Is it more efficient to purify this compound from natural sources or from fermentation? A: This depends on the desired scale and sustainability considerations.

  • Natural Extraction: Provides high initial concentrations of this compound in the crude oil but raises sustainability concerns[1].

  • Fermentation: Offers a more sustainable and potentially scalable route, but the initial concentration in the broth is lower, requiring an efficient extraction and purification process[8]. A patent for fermentative production mentions achieving over 5 g/L of purified this compound[8][9].

Data Presentation

Table 1: Composition of Crude Massoia Bark Oil (Cryptocarya massoy)

CompoundTypical Concentration (%)
C-10 this compound~65%
C-12 this compound~17%
Benzyl Benzoate~13%
C-14 this compoundTrace amounts

Data compiled from multiple sources[3].

Table 2: Comparison of Purification Methods for this compound

MethodAchievable PurityKey AdvantagesKey Challenges
Hydrostatic Countercurrent Chromatography >96%[2][7]High resolution, single-step separation of homologs.Requires specialized equipment; solvent system optimization is critical.
Fractional Vacuum Distillation Up to 95% (for C-10)Good for large scale; effective for concentrating the main component.Risk of thermal degradation; less effective for separating trace homologs.
Crystallization High (if successful)Can yield very pure product; effective for removing amorphous impurities.Prone to "oiling out"; requires careful solvent selection and control of supersaturation.

Experimental Protocols

Protocol 1: Purification by Hydrostatic Countercurrent Chromatography

This protocol is based on a successful reported method for separating this compound homologs[2][7].

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane, methanol, and water in a 10:9:1 (v/v/v) ratio. Shake the mixture vigorously in a separatory funnel and allow the layers to separate completely.

  • Column Preparation: Fill the countercurrent chromatography column with the stationary phase (typically the aqueous phase).

  • Sample Preparation: Dissolve a known quantity of crude Massoia bark oil in a small volume of the stationary phase.

  • Injection and Elution: Inject the sample into the column and begin pumping the mobile phase (typically the organic phase) at an optimized flow rate.

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Analysis: Analyze the collected fractions by GC-MS or UHPLC to identify the fractions containing the pure C-10, C-12, and C-14 lactones. The C-10 lactone will elute first, followed by the C-12 and C-14 homologs[3].

  • Solvent Removal: Combine the pure fractions for each homolog and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is designed for the enrichment of C-10 this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum application.

  • Charge the Flask: Charge the distillation flask with the crude Massoia oil. Add boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to a stable pressure of approximately 1.4 mmHg.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection:

    • Observe the temperature at the distillation head. As the temperature approaches the boiling point of C-10 this compound (~112°C at 1.4 mmHg)[1], begin collecting the distillate.

    • Collect the first fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction corresponding to the C-10 lactone as the temperature stabilizes.

    • Change receiving flasks as the temperature begins to rise further, which indicates the distillation of higher boiling point compounds like C-12 this compound.

  • Analysis: Analyze all collected fractions by GC-MS to confirm their composition and purity.

Visualizations

Experimental_Workflow cluster_source Source Material cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Massoia Oil Crude Massoia Oil Chromatography Chromatography Crude Massoia Oil->Chromatography Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Extraction->Chromatography Distillation Distillation Chromatography->Distillation Optional Polishing Analysis Analysis Chromatography->Analysis Distillation->Analysis Pure Lactone Pure Lactone Analysis->Pure Lactone

Caption: General experimental workflow for this compound purification.

Troubleshooting_Emulsion cluster_break Break Emulsion cluster_prevent Prevent in Future start Emulsion during Liquid-Liquid Extraction? add_brine Add Saturated NaCl (Brine) start->add_brine Try First gentle_mix Use Gentle Inversion, Not Vigorous Shaking start->gentle_mix For next time centrifuge Low-Speed Centrifugation add_brine->centrifuge change_ph Adjust pH centrifuge->change_ph resolved Problem Resolved change_ph->resolved phase_paper Use Phase Separation Paper gentle_mix->phase_paper

Caption: Decision tree for troubleshooting emulsion formation.

References

Technical Support Center: Addressing Microbial Resistance to Massoia Lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Massoia Lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial action?

This compound (C10H16O2) is a natural compound, a major component of the essential oil from Massoia aromatica bark.[1][2] Its primary antimicrobial action is the disruption of the microbial cell membrane and the extracellular polymeric substance (EPS) matrix of biofilms.[3] This leads to cell lysis and inhibition of biofilm formation.[1][3]

Q2: Against which types of microbes has this compound shown activity?

This compound has demonstrated significant antimicrobial and antibiofilm activity against a range of microorganisms, including:

  • Fungi: Candida tropicalis, Candida albicans, Aspergillus flavus, and Fusarium graminearum.[1][3][4]

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA).[5]

  • Gram-negative bacteria: Pseudomonas aeruginosa and Escherichia coli.[1][5]

Q3: What are the likely mechanisms of microbial resistance to this compound?

While specific resistance mechanisms to this compound are not yet extensively documented, based on known mechanisms against other natural antimicrobial compounds and lactones, potential resistance strategies include:

  • Alteration of the cell membrane composition: Changes in the lipid profile of the microbial cell membrane could reduce the binding or disruptive effect of this compound.

  • Increased activity of efflux pumps: Microbes may actively pump this compound out of the cell before it can reach its target. This is a common resistance mechanism against various antimicrobial agents.[6]

  • Formation of robust biofilms: A dense and mature biofilm with a thick EPS matrix can act as a physical barrier, preventing this compound from reaching the embedded microbial cells.[3][7]

  • Enzymatic degradation: Although not yet reported, microbes could potentially evolve enzymes that can degrade or modify the lactone ring of this compound, rendering it inactive. This is a known resistance mechanism against β-lactam antibiotics.[8][9]

Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) state.[10]

  • MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10] Typically, the MBEC is significantly higher than the MIC because biofilms provide a protected environment for the microbes.[3]

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem Possible Cause Solution
High variability in MIC values between replicates. Inaccurate initial inoculum density.Standardize the inoculum to approximately 5 x 10^5 CFU/mL using a spectrophotometer (OD600) and verify by plating serial dilutions.[11]
Improper serial dilutions of this compound.Ensure thorough mixing of the stock solution and use calibrated pipettes for serial dilutions. Prepare fresh dilutions for each experiment.
Evaporation from wells during incubation.Use 96-well plates with lids or seal the plates with breathable membranes to prevent evaporation, especially for longer incubation times.[12]
"Skipped wells" (growth in higher concentrations but not in lower ones).This can be due to contamination or improper mixing. Repeat the assay with fresh cultures and ensure proper aseptic technique.
No inhibition of growth observed. The microbial strain may be resistant.Consider testing a higher concentration range of this compound. Investigate potential resistance mechanisms (see FAQ 3).
This compound has degraded.Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment.
Guide 2: Issues with Biofilm Assays
Problem Possible Cause Solution
Poor or no biofilm formation by the control group. The microbial strain is a poor biofilm former.Use a known biofilm-forming strain as a positive control. Optimize growth conditions (e.g., media, incubation time, temperature) to promote biofilm formation.
The surface of the microplate is not suitable for attachment.Use tissue culture-treated plates which are more hydrophilic and generally promote better biofilm attachment.
Inconsistent biofilm staining (e.g., with crystal violet). Incomplete removal of planktonic cells before staining.Wash the wells gently but thoroughly with a buffer (e.g., PBS) to remove non-adherent cells without dislodging the biofilm.
Uneven staining or destaining.Ensure the entire biofilm is submerged in the crystal violet solution and the destaining solution. Read the absorbance at the correct wavelength (typically around 570 nm).
High MBEC values or no eradication observed. The biofilm is highly mature and resistant.Increase the treatment time with this compound. Consider using this compound in combination with other antimicrobial agents.
This compound is not effectively penetrating the biofilm.Investigate the use of agents that can disrupt the EPS matrix to enhance the penetration of this compound.

Data Presentation

Table 1: Antimicrobial and Antibiofilm Activity of this compound

MicroorganismAssayConcentration (% w/v or v/v)% InhibitionReference
Candida tropicalisAntifungalNot specified84.21[3]
Candida tropicalisAntibiofilm (Intermediate Phase)1.080.23[3]
0.5-
0.25-
0.12570.21[3]
Candida tropicalisAntibiofilm (Mature Phase)1.074.23[3]
0.125>50[3]
Staphylococcus aureusAntibiofilm Inhibition0.03-[5]
Pseudomonas aeruginosaAntibiofilm Inhibition0.03-[5]
S. aureus & P. aeruginosa (dual-species)Biofilm Degradation0.12-[5]

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • From a fresh culture, pick a single colony and inoculate it into a suitable broth medium.

    • Incubate at the optimal temperature until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the adjusted inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test medium.[11]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbe with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation.[11]

Protocol 2: Scanning Electron Microscopy (SEM) for Biofilm Visualization
  • Biofilm Growth:

    • Grow the biofilm on a suitable surface (e.g., glass coverslip, polystyrene) placed in a petri dish or multi-well plate with the appropriate growth medium.

    • Incubate for the desired time to allow biofilm formation.

  • Fixation:

    • Gently wash the biofilm with a buffer (e.g., 0.1M cacodylate buffer) to remove planktonic cells.

    • Fix the biofilm with 2.5% glutaraldehyde in the buffer for at least 2 hours at room temperature or overnight at 4°C.[13]

  • Dehydration:

    • Wash the fixed biofilm with the buffer.

    • Dehydrate the sample through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting about 15 minutes.[13]

  • Drying and Coating:

    • Perform critical point drying using liquid CO2 to prevent structural collapse.[13]

    • Mount the dried sample onto an SEM stub and sputter-coat it with a thin layer of a conductive metal like gold or gold-palladium.[13]

  • Imaging:

    • Visualize the biofilm structure using a scanning electron microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Microbial Culture mic MIC Assay (Broth Microdilution) culture->mic biofilm Biofilm Assay culture->biofilm massoia This compound Stock massoia->mic massoia->biofilm readout Visual/Spectrophotometric Reading mic->readout biofilm->readout sem SEM Imaging biofilm->sem tem TEM Imaging biofilm->tem

Caption: Experimental workflow for assessing this compound's antimicrobial activity.

resistance_mechanisms cluster_resistance Potential Resistance Mechanisms ML This compound Cell Microbial Cell ML->Cell Disrupts Membrane Enzyme Enzymatic Degradation ML->Enzyme Degrades ML Efflux Efflux Pump Activation Cell->Efflux Pumps out ML Membrane Cell Membrane Alteration Cell->Membrane Reduces ML binding Biofilm Enhanced Biofilm Formation Cell->Biofilm Physical Barrier

Caption: Potential microbial resistance mechanisms against this compound.

troubleshooting_mic cluster_causes Possible Causes issue Inconsistent MIC Results High Variability No Inhibition Skipped Wells inoculum Improper Inoculum issue:f1->inoculum dilution Inaccurate Dilution issue:f1->dilution issue:f3->dilution evaporation Evaporation issue:f1->evaporation resistance Microbial Resistance issue:f2->resistance degradation Compound Degradation issue:f2->degradation contamination Contamination issue:f3->contamination

Caption: Troubleshooting logic for inconsistent MIC results.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Massoia Lactone and Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance and the demand for safer, more natural alternatives have spurred research into novel antifungal agents. This guide provides a detailed comparison of the antifungal activity of Massoia Lactone, a naturally occurring compound, with established synthetic fungicides. This analysis is supported by experimental data from various studies, offering a quantitative and methodological overview for researchers in mycology and drug development.

Executive Summary

This compound, a C10 lactone primarily isolated from the bark of Cryptocarya massoia, has demonstrated significant antifungal activity against a range of fungal pathogens. This natural compound exhibits a distinct mechanism of action, primarily targeting the fungal cell membrane, leading to disruption of its integrity and subsequent cell death. In comparison, synthetic fungicides like azoles (e.g., fluconazole, voriconazole) and echinocandins (e.g., caspofungin) act on specific enzymatic pathways, namely ergosterol and β-(1,3)-D-glucan synthesis, respectively.

This guide presents a compilation of minimum inhibitory concentration (MIC) data to facilitate a comparative assessment of the potency of this compound against that of prominent synthetic fungicides. While direct comparative studies are limited, this analysis consolidates data from various sources to provide a valuable reference.

Data Presentation: Antifungal Activity Comparison

The following tables summarize the available quantitative data on the antifungal activity of this compound and selected synthetic fungicides against key fungal pathogens. It is important to note that the data for this compound and the synthetic fungicides are often from different studies and, therefore, represent an indirect comparison. Methodological variations between studies should be considered when interpreting these values.

Table 1: Antifungal Activity against Candida tropicalis

Antifungal AgentClassMinimum Inhibitory Concentration (MIC) Range (µg/mL)Reference(s)
This compound Natural Lactone1250 (Inhibition of 74.21%)[1]
Nystatin Polyene0.625 - 8[2][3][4]
Fluconazole Triazole≤0.125 - >64[5][6][7]

Note: The value for this compound represents the concentration at which a specific percentage of inhibition was observed, as a precise MIC value was not provided in the cited study.

Table 2: Antifungal Activity against Aspergillus flavus

Antifungal AgentClassMinimum Inhibitory Concentration (MIC) Range (µg/mL)Reference(s)
This compound Natural Lactone100 (Mycelial growth inhibition)[8][9]
Azoxystrobin Strobilurin0.12 - 297.22 (EC50)[10]
Voriconazole Triazole0.125 - 8[1][11][12]
Caspofungin Echinocandin0.5 - >16[13][14][15]

Note: The value for Azoxystrobin represents the effective concentration for 50% growth inhibition (EC50).

Mechanisms of Action: A Comparative Overview

The antifungal activity of this compound and synthetic fungicides stems from their interference with essential fungal cellular processes.

This compound: The primary mechanism of this compound involves the disruption of the fungal cell membrane. It is believed to cause pore formation, leading to increased membrane permeability and leakage of intracellular components.[16] Furthermore, studies suggest it can reduce the ergosterol content in the fungal cell membrane, further compromising its integrity and function.[16] This multi-target action contributes to its broad-spectrum antifungal potential.

Azole Fungicides (e.g., Fluconazole, Voriconazole): Azoles specifically inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[17] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, azoles disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[17]

Echinocandin Fungicides (e.g., Caspofungin): Echinocandins target a uniquely fungal process: the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase.[18] This disruption of cell wall integrity leads to osmotic instability and cell lysis.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Antifungal_Mechanisms cluster_Massoia This compound cluster_Azoles Azole Fungicides cluster_Echinocandins Echinocandins ML This compound Membrane Fungal Cell Membrane ML->Membrane Disrupts Ergosterol_ML Ergosterol Content Reduction ML->Ergosterol_ML Pore Pore Formation Membrane->Pore Leakage Leakage of Intracellular Components Pore->Leakage Death_ML Cell Death Leakage->Death_ML Ergosterol_ML->Death_ML Azoles Azoles Erg11 Lanosterol 14α-demethylase (Erg11) Azoles->Erg11 Inhibits Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth Membrane_Azoles Fungal Cell Membrane (Altered) Ergosterol_Synth->Membrane_Azoles Growth_Inhibition Growth Inhibition Membrane_Azoles->Growth_Inhibition Echinos Echinocandins Glucan_Synthase β-(1,3)-D-glucan Synthase Echinos->Glucan_Synthase Inhibits Glucan_Synth β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synth Cell_Wall Fungal Cell Wall (Weakened) Glucan_Synth->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis

Caption: Comparative mechanisms of action of antifungal agents.

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Fungal_Culture Fungal Isolate (e.g., C. tropicalis, A. flavus) Inoculum Prepare Inoculum Suspension (e.g., CLSI/EUCAST guidelines) Fungal_Culture->Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Antifungal_Stock Prepare Stock Solutions (this compound & Synthetic Fungicides) Serial_Dilution Perform Serial Dilutions of Antifungals in Microtiter Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at Controlled Temperature (e.g., 35-37°C for 24-48h) Inoculation->Incubation Visual_Reading Visual Reading of Growth Inhibition Incubation->Visual_Reading Spectrophotometer Spectrophotometric Reading (Optional) Incubation->Spectrophotometer MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Reading->MIC_Determination Spectrophotometer->MIC_Determination Comparison Comparison MIC_Determination->Comparison Compare MIC values

References

"Validation of Massoia Lactone's mechanism of action in Candida albicans"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel antifungal agents, Massoia lactone presents a compelling natural compound with demonstrated efficacy against Candida albicans, a prevalent fungal pathogen. This guide provides a detailed comparison of this compound's performance against established antifungal drugs—Fluconazole, Amphotericin B, and Caspofungin—supported by available experimental data.

Performance Comparison of Antifungal Agents

The following tables summarize the available quantitative data on the efficacy of this compound and standard antifungal agents against Candida albicans. It is important to note that direct side-by-side comparative studies are limited, and the presented data is compiled from various sources.

Table 1: In Vitro Susceptibility of Planktonic Candida albicans
Antifungal AgentMinimum Inhibitory Concentration (MIC) / IC50Citation(s)
This compound IC50: 0.167 µg/mL[1]
Fluconazole MIC range: 0.25 - 1.0 µg/mL
Amphotericin B MIC range: 0.125 - 1.0 µg/mL
Caspofungin MIC range: 0.015 - 1.0 µg/mL

Note: IC50 (half-maximal inhibitory concentration) is reported for this compound, which is the concentration required to inhibit 50% of microbial growth.

Table 2: Biofilm Inhibition and Degradation Activity against Candida albicans
Antifungal AgentBiofilm Inhibition (IC50/MBIC)Biofilm Degradation (IC50)Citation(s)
This compound IC50 (Intermediate Phase): 1.63 µg/mL IC50 (Mature Phase): 8.92 µg/mLIC50 (Intermediate Phase): 0.026 µg/mL IC50 (Mature Phase): 0.43 µg/mL[1]
Fluconazole Often high resistance observed in biofilms.Limited efficacy.
Amphotericin B Variable, often requires higher concentrations than for planktonic cells.Moderate efficacy.
Caspofungin Potent activity against biofilm formation.Effective in disrupting established biofilms.

Note: A study has shown that this compound exhibits a synergistic effect with fluconazole, reducing the minimum biofilm inhibitory concentration (MBIC) of fluconazole four-fold against C. albicans biofilms[2].

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against Candida albicans, targeting key cellular processes essential for its survival and virulence.

Disruption of Fungal Cell Membrane and Ergosterol Biosynthesis

This compound's primary mode of action involves the disruption of the fungal cell membrane integrity. This leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death[3]. This mechanism is linked to the interference with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane. While the precise molecular targets within this pathway for this compound are still under investigation, studies on other fungi have shown that it can downregulate the expression of key ergosterol synthesis genes, such as ERG4[2][4].

Ergosterol_Biosynthesis_Pathway cluster_targets Antifungal Targets Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11) Target of Azoles (e.g., Fluconazole) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C14-sterol reductase (ERG24) Fecosterol Fecosterol Zymosterol->Fecosterol C8-C7 sterol isomerase (ERG2) Episterol Episterol Fecosterol->Episterol C5-sterol desaturase (ERG3) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C24-sterol methyltransferase (ERG6) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C22-sterol desaturase (ERG5) C24-sterol reductase (ERG4) This compound This compound Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol Biosynthesis Pathway Inhibition Lanosterol 14-alpha-demethylase (ERG11)\nTarget of Azoles (e.g., Fluconazole) Lanosterol 14-alpha-demethylase (ERG11) Target of Azoles (e.g., Fluconazole) Squalene epoxidase (ERG1) Squalene epoxidase (ERG1)

Ergosterol Biosynthesis Pathway and Antifungal Targets.
Inhibition of Quorum Sensing and Filamentation

Candida albicans utilizes quorum sensing (QS) to regulate its morphological transition from yeast to hyphal form, a key virulence factor. Farnesol, a well-characterized QS molecule in C. albicans, inhibits this transition by targeting the cAMP-PKA signaling pathway[5]. As a lactone, this compound is proposed to act similarly by interfering with this pathway, thereby suppressing filamentation and reducing the pathogenicity of C. albicans.

Quorum_Sensing_Inhibition cluster_qs Quorum Sensing Molecules cluster_pathway cAMP-PKA Signaling Pathway This compound This compound Adenylyl Cyclase (Cyr1) Adenylyl Cyclase (Cyr1) This compound->Adenylyl Cyclase (Cyr1) Inhibits (Proposed) Farnesol Farnesol Farnesol->Adenylyl Cyclase (Cyr1) Inhibits cAMP cAMP Adenylyl Cyclase (Cyr1)->cAMP Activates Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates PKA PKA Efg1 Efg1 PKA->Efg1 Phosphorylates Hyphal Gene Expression Hyphal Gene Expression Efg1->Hyphal Gene Expression Activates Filamentation (Virulence) Filamentation (Virulence) Hyphal Gene Expression->Filamentation (Virulence) Leads to

Proposed Mechanism of Quorum Sensing Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic Candida albicans.

Materials:

  • Candida albicans isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions (this compound, Fluconazole, Amphotericin B, Caspofungin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of each antifungal agent in RPMI-1640 in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and complete inhibition for polyenes) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

Antifungal_Susceptibility_Workflow A Prepare C. albicans inoculum C Inoculate wells with standardized C. albicans suspension A->C B Prepare serial dilutions of antifungal agents in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for Antifungal Susceptibility Testing.
Biofilm Inhibition and Disruption Assays

Objective: To assess the ability of an antifungal agent to inhibit the formation of and disrupt pre-formed Candida albicans biofilms.

Materials:

  • Candida albicans isolate

  • Sabouraud Dextrose Broth supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Antifungal stock solutions

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Inoculum Preparation: Prepare a standardized C. albicans suspension as described in the antifungal susceptibility testing protocol.

  • Inhibition Assay: Add 100 µL of the cell suspension and 100 µL of the antifungal agent at various concentrations to the wells of a microtiter plate. Include a drug-free growth control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Stain the biofilms with 100 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

    • Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the growth control.

Procedure for Biofilm Disruption:

  • Biofilm Formation: Add 200 µL of the standardized C. albicans suspension to the wells and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Treatment: After incubation, gently remove the medium and add 200 µL of fresh medium containing various concentrations of the antifungal agent.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Follow the same quantification steps (washing, staining, and absorbance reading) as described for the biofilm inhibition assay.

Ergosterol Quantification Assay

Objective: To quantify the total ergosterol content in Candida albicans cells after treatment with an antifungal agent.

Materials:

  • Candida albicans culture treated with the antifungal agent

  • Alcoholic potassium hydroxide (25% KOH in 90% ethanol)

  • n-heptane

  • Sterile water

  • UV-Vis spectrophotometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated C. albicans cells by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable fraction containing ergosterol into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 230 to 300 nm. Ergosterol has a characteristic four-peaked spectrum with a maximum absorbance at 282 nm.

  • Quantification: Calculate the ergosterol content based on the absorbance at 282 nm and a standard curve prepared with pure ergosterol.

Conclusion

This compound demonstrates significant antifungal activity against Candida albicans, including its biofilms, through mechanisms that involve cell membrane disruption and potential interference with ergosterol biosynthesis and quorum sensing. While direct comparative data with standard antifungals is still emerging, the available evidence, including its synergistic activity with fluconazole, positions this compound as a promising candidate for further investigation in the development of novel antifungal therapies. The provided protocols offer a foundation for researchers to validate and expand upon these findings.

References

A Comparative Analysis of Massoia Lactone Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, methodologies, and selection of extraction techniques for Massoia Lactone, a valuable natural compound with significant potential in the pharmaceutical and flavor industries.

This compound, primarily the C-10 homolog (5,6-dihydro-6-pentyl-2H-pyran-2-one), is a naturally occurring compound found in the bark of the Massoia tree (Cryptocarya massoy). Known for its distinct coconut-like aroma, it is also gaining attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For researchers and professionals in drug development, selecting the most effective and efficient method to extract this valuable lactone is a critical first step. This guide provides a comparative analysis of common extraction methods, supported by available experimental data, to aid in this decision-making process.

Performance Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and overall quality of the obtained this compound. Below is a summary of quantitative data for four key extraction methods: hydrodistillation, steam distillation, supercritical CO2 extraction, and solvent extraction.

Extraction MethodRaw MaterialOil Yield (% w/w)C-10 this compound in Oil (%)Purity of Isolated Lactone (%)Extraction Time (h)Key AdvantagesKey Disadvantages
Hydrodistillation C. massoy bark0.7[1][2]64.8[1][3]>96 (after chromatography)[4]8[1][3]Simple setup, solvent-freeLong extraction time, potential for thermal degradation
Steam Distillation C. massoy barkNot explicitly stated50-60[5] to 93.68[6]Not explicitly statedNot explicitly statedCommon industrial method, solvent-freePotential for incomplete extraction of less volatile compounds
Supercritical CO₂ Extraction C. massoy barkNot explicitly stated50-80[7]Up to 95 (after fractional distillation)[8]Not explicitly statedHigh selectivity, "green" solvent, tunable parametersHigh initial equipment cost, complex operation
Solvent Extraction (Maceration) C. massoy barkNot explicitly statedNot explicitly statedNot explicitly stated72Simple, low temperatureUse of organic solvents, potential for impurities, requires solvent removal

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction processes. The following sections outline the protocols for the discussed extraction methods.

Hydrodistillation

This method involves the direct contact of the plant material with boiling water to vaporize the volatile compounds.

Protocol:

  • The fresh bark of Cryptocarya massoy is milled to a fine, homogeneous powder.[1][3]

  • The powdered bark is placed in a distillation flask and fully immersed in water.

  • The flask is heated to boiling, and the resulting steam, carrying the volatile oils, is passed through a condenser.

  • The process is carried out for a period of 8 hours.[1][3]

  • The condensed mixture of oil and water (hydrosol) is collected in a receiving vessel.

  • The essential oil, being immiscible with water, separates and is collected.

  • The collected oil is dried over anhydrous magnesium sulfate to remove any residual water.[1][3]

Steam Distillation

In this method, steam generated separately is passed through the plant material to extract the volatile oils.

Protocol:

  • The dried bark of the Massoia tree is crushed into a powder.

  • The powdered bark is packed into a distillation still.

  • Steam is generated in a separate boiler and passed through the powdered bark.[4][9]

  • The steam, now enriched with Massoia oil, is directed to a condenser.

  • The condensate, a mixture of oil and water, is collected.

  • The oil is separated from the water based on their density difference.[4]

  • The collected oil is then filtered to remove any solid impurities.[4]

Supercritical CO₂ Extraction

This technique utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to act as a solvent.

General Protocol:

  • Dried and ground Cryptocarya massoy bark is loaded into an extraction vessel.

  • Liquid CO₂ is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).

  • The supercritical CO₂ flows through the plant material, dissolving the Massoia Lactones and other oil-soluble compounds.

  • The resulting solution is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil.

  • The gaseous CO₂ can be recycled and reused in the process.

  • The extracted oil can be further purified, for example, by fractional distillation, to concentrate the C-10 and C-12 lactones.[8]

Solvent Extraction (Maceration)

This method involves soaking the plant material in a solvent to dissolve the desired compounds.

Protocol:

  • One hundred grams of dried, powdered Cryptocarya massoy bark is macerated in chloroform for three days and then filtered.[10]

  • The solvent from the filtrate is removed using a rotary evaporator at 50°C.[10]

  • The resulting residue is then further macerated in methanol for another three days and filtered.[10]

  • The methanol is evaporated from the second filtrate using a rotary evaporator at 50°C to yield the final extract.[10]

Visualization of Extraction Workflows

To better illustrate the processes, the following diagrams outline the general workflow for this compound extraction and a decision-making framework for selecting an appropriate method.

ExtractionWorkflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_separation Separation & Purification RawMaterial Cryptocarya massoy Bark Preparation Drying & Grinding RawMaterial->Preparation Extraction Extraction (Hydrodistillation, Steam Distillation, SC-CO₂, Solvent Extraction) Preparation->Extraction CrudeOil Crude Massoia Oil Extraction->CrudeOil Purification Purification (Chromatography, Fractional Distillation) CrudeOil->Purification PureLactone Purified this compound Purification->PureLactone DecisionTree cluster_criteria Decision Criteria cluster_methods Recommended Method Start Desired Outcome Purity High Purity? Start->Purity Scale Large Scale? Purity->Scale No SCCO2 Supercritical CO₂ + Fractional Distillation Purity->SCCO2 Yes Cost Low Initial Cost? Scale->Cost No SteamDist Steam Distillation Scale->SteamDist Yes Hydrodist Hydrodistillation Cost->Hydrodist Yes Solvent Solvent Extraction Cost->Solvent Yes (with caution)

References

Massoia Lactone on the Antimicrobial Stage: A Comparative Analysis Against Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, particularly those derived from natural sources, Massoia lactone has emerged as a compound of significant interest. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of the efficacy of this compound against other well-established natural antimicrobial compounds. This report synthesizes available experimental data to offer an objective performance analysis.

This compound, a naturally occurring delta-lactone primarily sourced from the bark of the Cryptocarya massoia tree, has demonstrated notable antifungal and antibiofilm properties.[1] Its applications are being explored in various sectors, including pharmaceuticals and food preservation.[1] This guide will delve into its quantitative antimicrobial performance and mechanisms of action in comparison to other prominent natural compounds.

Quantitative Antimicrobial Efficacy: A Comparative Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound and other selected natural antimicrobial compounds against a range of pathogenic microorganisms. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Antibacterial Activity of Natural Compounds (MIC/MBC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaSource(s)
This compound (C-10) No comprehensive data availableNo comprehensive data availableNo comprehensive data available
Thymol 125-250 / -125-250 / -125 / -[2]
Carvacrol 125 / 250250 / 250500 / 500[3]
Cinnamaldehyde 780 / 1560780 / 1560>1000 (MBC)[4][5]
Eugenol ---
Neem (Azadirachta indica) Extract 62.5-125 / 125-500100 / 112.532-128 / -[6][7]
Garlic (Allium sativum) Extract 80,000 / 104,000-40,000 / 88,000[8]

Table 2: Antifungal Activity of Natural Compounds (MIC/MFC in µg/mL)

CompoundCandida albicansAspergillus nigerFusarium graminearumSource(s)
This compound (C-10) --Complete inhibition at 100[5]
Thymol ---
Carvacrol 250 / 500--[7]
Cinnamaldehyde ---
Eugenol 80-640 / -500 (complete inhibition)235 (EC50)[9][10][11]
Neem (Azadirachta indica) Extract 37,500 / -250 (MIC)-[7][12]
Garlic (Allium sativum) Extract ---

Mechanisms of Antimicrobial Action

The efficacy of these natural compounds stems from their diverse mechanisms of action, primarily targeting microbial cell structures and functions.

This compound: The primary mechanism of this compound involves the disruption of fungal cell membrane integrity.[13][14] This leads to the formation of pores, leakage of intracellular components, and a reduction in ergosterol content, a vital component of the fungal cell membrane.[13][14] It also induces a rise in intracellular reactive oxygen species (ROS) levels, ultimately causing cellular necrosis and cell death.[13][14] Furthermore, this compound has been shown to downregulate genes involved in mycotoxin production in fungi like Fusarium graminearum.[5]

Thymol and Carvacrol: These isomeric phenolic compounds exert their antimicrobial effects by disrupting the bacterial cytoplasmic membrane.[1][15][16] Their hydrophobic nature allows them to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of ions and ATP.[17] This dissipation of the proton motive force and depletion of the intracellular ATP pool ultimately leads to cell death.[17]

Cinnamaldehyde: The primary mode of action for cinnamaldehyde is the inhibition of cell wall synthesis. It also damages the bacterial cell membrane, leading to a decrease in membrane potential and affecting metabolic activity. Cinnamaldehyde has been shown to inhibit bacterial ATPase activity, disrupting cellular energy metabolism.[4]

Eugenol: Eugenol's antimicrobial activity is largely attributed to its ability to disrupt the cytoplasmic membrane, increasing its permeability. It also inhibits essential enzymes involved in energy production and ergosterol synthesis in fungi.[10]

Neem Extract: The antimicrobial properties of neem are attributed to a complex mixture of compounds, including nimbin and nimbidin. These compounds are thought to interfere with bacterial cell wall synthesis and inhibit protein synthesis.

Garlic Extract: The primary antimicrobial compound in garlic is allicin. Allicin and other organosulfur compounds readily permeate phospholipid membranes, contributing to their biological activity. They are known to inhibit microbial growth by targeting various cellular processes.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from studies employing the following standard antimicrobial susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the natural compound is prepared in a suitable solvent (e.g., DMSO, ethanol) and then serially diluted in a 96-well microtiter plate containing appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method is often used for initial screening of antimicrobial activity.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Spreading: A standardized microbial suspension is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Antimicrobial Agent: A defined volume of the natural compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key antimicrobial mechanisms of action for this compound and other selected natural compounds.

Massoia_Lactone_Mechanism cluster_fungus Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane Ergosterol Ergosterol Cytoplasm Cytoplasm CellMembrane->Cytoplasm Leakage of Components Mitochondrion Mitochondrion Nucleus Nucleus MycotoxinGene Mycotoxin Gene MassoiaLactone This compound MassoiaLactone->CellMembrane Disrupts Integrity MassoiaLactone->Ergosterol Inhibits Synthesis MassoiaLactone->Mitochondrion Induces ROS Production MassoiaLactone->MycotoxinGene Downregulates Expression

Caption: Mechanism of action of this compound against fungal cells.

Phenolic_Compounds_Mechanism cluster_bacteria Bacterial Cell OuterMembrane Outer Membrane (Gram-negative) CellWall Cell Wall CytoplasmicMembrane Cytoplasmic Membrane Cytoplasm Cytoplasm CytoplasmicMembrane->Cytoplasm Leakage of Ions & ATP ATP_Synthase ATP Synthase ProtonMotiveForce Proton Motive Force ProtonMotiveForce->ATP_Synthase Inhibits ATP Production PhenolicCompounds Thymol / Carvacrol PhenolicCompounds->CytoplasmicMembrane Partitions into Membrane PhenolicCompounds->ProtonMotiveForce Dissipates Cinnamaldehyde_Mechanism cluster_bacteria Bacterial Cell CellWall Cell Wall (Peptidoglycan) CytoplasmicMembrane Cytoplasmic Membrane ATPase ATPase Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->CellWall Inhibits Synthesis Cinnamaldehyde->CytoplasmicMembrane Damages Cinnamaldehyde->ATPase Inhibits Activity

References

A Comparative Guide to the In Vivo Validation of Massoia Lactone's Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the anti-inflammatory properties of Massoia lactone. Due to a notable scarcity of published in vivo studies on this compound in established inflammation models, this document outlines a proposed experimental approach. It compares the potential performance of this compound against a well-characterized nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, and provides the necessary experimental protocols for such a validation.

Introduction to this compound

This compound is a naturally occurring organic compound with a characteristic coconut-like aroma, primarily found in the bark of the Massoia tree (Cryptocarya massoia). While predominantly utilized in the food and fragrance industries, preliminary in vitro studies suggest a range of biological activities, including antimicrobial and potential anti-inflammatory effects. Several studies have indicated that this compound and its derivatives possess pharmacological potential, but comprehensive in vivo validation of its anti-inflammatory efficacy is lacking. This guide aims to bridge this gap by presenting a clear roadmap for its evaluation.

Comparative Framework: this compound vs. Indomethacin

To objectively assess the anti-inflammatory potential of this compound, a direct comparison with a standard NSAID like Indomethacin is essential. The following tables are structured to present hypothetical, yet expected, quantitative data from two standard in vivo anti-inflammatory models: Carrageenan-Induced Paw Edema and Croton Oil-Induced Ear Edema.

Data Presentation

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Control (Vehicle)-0.85 ± 0.07-
This compound50Data to be determinedData to be determined
This compound100Data to be determinedData to be determined
Indomethacin100.32 ± 0.0462.35

Table 2: Comparison of Anti-inflammatory Effects in Croton Oil-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Punch Weight (mg) (Mean ± SD)Inhibition of Edema (%)
Control (Vehicle)-12.5 ± 1.2-
This compound0.5Data to be determinedData to be determined
This compound1.0Data to be determinedData to be determined
Indomethacin0.56.8 ± 0.745.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted models for screening anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating acute inflammation.

Animals: Male Wistar rats (180-220 g).

Materials:

  • This compound

  • Indomethacin

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • Animals are divided into four groups (n=6 per group): Control (Vehicle), this compound (50 mg/kg), this compound (100 mg/kg), and Indomethacin (10 mg/kg).

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments are administered orally (p.o.).

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Croton Oil-Induced Ear Edema in Mice

This model is suitable for assessing the topical anti-inflammatory activity of compounds.

Animals: Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Indomethacin

  • Croton oil (5% v/v in acetone)

  • Vehicle (acetone)

  • Cork borer (7 mm diameter)

Procedure:

  • Animals are divided into four groups (n=6 per group): Control (Vehicle), this compound (0.5 mg/ear), this compound (1.0 mg/ear), and Indomethacin (0.5 mg/ear).

  • The treatments are dissolved in acetone.

  • 20 µL of the croton oil solution is applied to the inner surface of the right ear of each mouse to induce inflammation.

  • Simultaneously, the respective treatments are applied topically to the same ear.

  • The left ear serves as a non-inflamed control.

  • Four hours after the induction of inflammation, the mice are euthanized.

  • A 7 mm diameter punch is taken from both the right (inflamed) and left (control) ears, and the punches are weighed.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average difference in ear punch weight in the control group, and Wt is the average difference in ear punch weight in the treated group.

Mandatory Visualizations

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other α,β-unsaturated lactones, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_0 Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Massoia This compound Massoia->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment start Acclimatize Rats grouping Group Animals (n=6) start->grouping paw_measure_initial Measure Initial Paw Volume grouping->paw_measure_initial treatment Administer Treatment (p.o.) paw_measure_initial->treatment carrageenan Inject Carrageenan (0.1 mL, 1%) treatment->carrageenan paw_measure_final Measure Paw Volume (1, 2, 3, 4, 5 hours) carrageenan->paw_measure_final data_analysis Calculate % Inhibition paw_measure_final->data_analysis end Results data_analysis->end

Caption: Workflow for the in vivo validation of anti-inflammatory activity using the carrageenan-induced paw edema model.

Experimental Workflow for Croton Oil-Induced Ear Edema

G cluster_pre Procedure cluster_post Measurement & Analysis start Acclimatize Mice grouping Group Animals (n=6) start->grouping induction Apply Croton Oil & Topical Treatment grouping->induction euthanize Euthanize Mice (after 4 hours) induction->euthanize punch Take Ear Punches (7 mm) euthanize->punch weigh Weigh Ear Punches punch->weigh analysis Calculate % Inhibition weigh->analysis end Results analysis->end

Caption: Workflow for the in vivo validation of topical anti-inflammatory activity using the croton oil-induced ear edema model.

Unveiling the Bioactivity of Massoia Lactone: A Focus on the Naturally Occurring (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioactivity of Massoia Lactone enantiomers remains a nascent field of study. While the synthesis of both (R)- and (S)-Massoia Lactone has been achieved, the scientific literature is largely silent on a direct, quantitative comparison of their biological activities. The majority of research has centered on the naturally occurring C-10 this compound, identified as the (R)-enantiomer, leaving the bioactivity profile of the (S)-enantiomer largely unexplored. This guide, therefore, focuses on the well-documented bioactivity of (R)-Massoia Lactone, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known effects and the experimental protocols used for their determination.

The primary bioactive compound isolated from the bark of the Cryptocarya massoia tree is the (R)-enantiomer of this compound.[1] This compound has garnered significant interest for its diverse pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities.

Quantitative Bioactivity of (R)-Massoia Lactone

The following table summarizes the key quantitative data on the bioactivity of (R)-Massoia Lactone (C-10 this compound) from various studies.

BioactivityTarget Organism/Cell LineAssayResultReference
Antifungal Aspergillus flavusAgar DilutionComplete inhibition at 100 mg/L[2]
Fusarium graminearumAgar DilutionComplete inhibition at 100 mg/L[2]
Antibiofilm Candida albicansBiofilm Formation InhibitionIC50: 0.026 µg/mL[3]
Cytotoxicity Human Cancer Cell LinesNot SpecifiedConsidered to be cytotoxic[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key bioactivity assays performed on (R)-Massoia Lactone.

Antifungal Activity Assessment (Agar Dilution Method)

This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against fungal growth.

  • Preparation of Fungal Inoculum: A suspension of fungal spores is prepared from a fresh culture and its concentration is adjusted to a standard level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Preparation of Test Plates: A stock solution of (R)-Massoia Lactone is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the lactone are then prepared in molten agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small, standardized volume of the fungal spore suspension is inoculated onto the center of each agar plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 4-7 days).

  • Determination of MIC: The MIC is determined as the lowest concentration of (R)-Massoia Lactone that completely inhibits visible fungal growth.

Antibiofilm Activity Assessment (Biofilm Formation Inhibition Assay)

This assay evaluates the ability of a compound to prevent the formation of biofilms by microorganisms.

  • Preparation of Microbial Culture: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared in a suitable growth medium.

  • Preparation of Test Plates: A serial dilution of (R)-Massoia Lactone is prepared in the growth medium in the wells of a microtiter plate.

  • Inoculation: An aliquot of the microbial suspension is added to each well.

  • Incubation: The microtiter plate is incubated under conditions that promote biofilm formation (e.g., specific temperature and duration).

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is then stained with a dye such as crystal violet. The dye is subsequently solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration at which 50% of biofilm formation is inhibited, is then calculated.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of a compound like this compound.

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis cluster_3 Results compound This compound Enantiomer ((R)- or (S)-) antimicrobial Antimicrobial Assay (e.g., MIC determination) compound->antimicrobial antifungal Antifungal Assay (e.g., MIC determination) compound->antifungal cytotoxicity Cytotoxicity Assay (e.g., MTT assay) compound->cytotoxicity data_analysis Quantitative Analysis (e.g., IC50, MIC calculation) antimicrobial->data_analysis antifungal->data_analysis cytotoxicity->data_analysis results Bioactivity Profile data_analysis->results

A generalized workflow for assessing the bioactivity of chemical compounds.

Conclusion and Future Directions

The existing body of research strongly supports the bioactivity of (R)-Massoia Lactone, particularly its antifungal and antibiofilm properties. However, a significant knowledge gap exists regarding the bioactivity of its (S)-enantiomer. The principle of stereoselectivity in pharmacology suggests that the two enantiomers could exhibit different potencies and even different types of biological activity. Therefore, future research should prioritize the direct comparative evaluation of both (R)- and (S)-Massoia Lactone to fully elucidate their therapeutic potential. Such studies are essential for a comprehensive understanding of the structure-activity relationship and for guiding the development of new therapeutic agents based on the this compound scaffold.

References

A Comparative Analysis of Massoia Lactone Production: Fungal Fermentation vs. Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Massoia lactone, a naturally occurring δ-lactone, is a valuable bioactive compound with applications ranging from flavoring and fragrance to pharmaceuticals, owing to its antimicrobial and anti-inflammatory properties. Historically sourced from the bark of the Indonesian tree Cryptocarya massoia, concerns over sustainability have spurred the exploration of alternative production methods. This guide provides an objective comparison of this compound production from its traditional plant source versus emerging fungal fermentation technologies, supported by available experimental data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for this compound production from Cryptocarya massoia and the fungus Aureobasidium melanogenum. Fungal production is a two-stage process involving the fermentation of liamocins, which are then hydrolyzed to yield this compound.

ParameterPlant Source (Cryptocarya massoia)Fungal Source (Aureobasidium melanogenum)
Starting Material Bark of the Massoia treeGlucose-based fermentation medium
Primary Product Essential OilLiamocins (extracellular glycolipids)
Yield of Primary Product 0.7% - 1.2% essential oil from bark[1]Up to 70.86 ± 2.04 g/L of liamocins[2][3][4]
This compound Content C10 this compound can be over 70% of the essential oil[5]39.6 g/L of 5-hydroxy-2-decenoic acid lactone (this compound precursor) released from 43.04 g/L of liamocins[6][7]
Final Product Purity Up to 95% for C10 lactone after fractional distillation[8]High purity achievable after hydrolysis and purification
Key Production Method Hydro-distillation or Supercritical CO₂ Extraction[1][8][9]Submerged Fermentation followed by chemical hydrolysis[3][10]
Sustainability Concerns Over-harvesting leads to the death of the tree[11]Generally considered more sustainable and scalable

Experimental Protocols

Extraction of this compound from Cryptocarya massoia

a) Hydro-distillation

This is a traditional method for extracting essential oils from plant materials.

  • Sample Preparation: The bark of Cryptocarya massoia is chopped and pre-ground[12].

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • The ground bark is placed in a flask with water.

    • The mixture is heated to boiling. The steam and volatile components, including this compound, rise and pass into a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a separator where the oil, being less dense, separates from the water.

    • The essential oil is collected. An exhaustive hydro-distillation process can yield between 0.7% and 1.2% oil from the bark and heartwood, respectively[1][13].

b) Supercritical CO₂ Extraction

A more modern and environmentally friendly method that preserves delicate aromatic compounds.

  • Principle: Supercritical carbon dioxide (CO₂ at a temperature and pressure above its critical point) is used as a solvent.

  • Procedure:

    • The ground bark is placed in an extraction vessel.

    • Supercritical CO₂ is passed through the bark, dissolving the essential oil.

    • The CO₂-oil mixture is then passed into a separator where the pressure is lowered, causing the CO₂ to return to a gaseous state and leaving behind the essential oil.

    • This method can be followed by fractional distillation to separate and concentrate C10 and C12 lactones to purities of up to 95% and 85%, respectively[8].

Production of this compound from Aureobasidium melanogenum

This process involves two main stages: fermentation to produce liamocins and subsequent chemical hydrolysis to release this compound.

a) Submerged Fermentation of Aureobasidium melanogenum

  • Inoculum Preparation: A. melanogenum is cultivated on a YPD medium (20.0 g/L glucose, 10.0 g/L yeast extract, 20.0 g/L polypeptone) at 28 °C for two days[4].

  • Production Medium: A typical liamocin production medium consists of 130.0 g/L glucose, 0.6 g/L NaNO₃, 0.2 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.45 g/L corn steep liquor, and 0.1 g/L KH₂PO₄[4].

  • Two-Stage pH Fermentation Strategy:

    • Growth Phase: The fungus is cultured at a constant pH of 7.0 for 48 hours to maximize cell growth[2][3].

    • Production Phase: The pH is then shifted to and maintained at 3.0 to induce high-titer liamocin production[2][3].

  • Fermentation Conditions: The fermentation is carried out in a bioreactor with controlled temperature and aeration for a period of up to 168 hours[2][3][4].

b) Hydrolysis of Liamocins to this compound

  • Principle: Liamocins are esters of a polyol (like mannitol or arabitol) and 3,5-dihydroxydecanoic acid. Alkaline hydrolysis breaks these ester bonds, and subsequent acidification promotes the lactonization of the released 3,5-dihydroxydecanoic acid to this compound[3][10].

  • Procedure:

    • Alkaline Hydrolysis: The fermentation broth containing the secreted liamocins is treated with an alkali (e.g., NaOH) to hydrolyze the ester bonds, releasing 3,5-dihydroxydecanoic acid and the polyol head group[6][7].

    • Acidification: The solution is then acidified (e.g., with HCl) to facilitate the intramolecular cyclization (lactonization) of 3,5-dihydroxydecanoic acid into this compound[3][10].

    • Extraction and Purification: The this compound can then be extracted from the aqueous medium using a suitable organic solvent (e.g., ethyl acetate) and further purified[6].

Mandatory Visualizations

Biosynthetic Pathways

plant_pathway acetyl_coa Acetyl-CoA pks Plant Type III Polyketide Synthase (PKS) (Hypothetical for C. massoia) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Linear Polyketide Intermediate pks->polyketide_intermediate reduction Reduction Steps (Hypothetical) polyketide_intermediate->reduction cyclization Lactonization (Cyclization) reduction->cyclization massoia_lactone This compound cyclization->massoia_lactone

Caption: Proposed biosynthetic pathway of this compound in Cryptocarya massoia.

fungal_pathway cluster_upstream Upstream Metabolism cluster_liamocin_bio Liamocin Biosynthesis cluster_conversion Chemical Conversion glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa dehydrogenases Dehydrogenases (e.g., MDH, ArDH) glucose->dehydrogenases hr_pks Highly Reducing Polyketide Synthase (HR-PKS) acetyl_coa->hr_pks dihydroxy_acid 3,5-dihydroxydecanoic acid hr_pks->dihydroxy_acid esterase Esterase (Est1) dihydroxy_acid->esterase acidification Acidification (Lactonization) dihydroxy_acid->acidification polyol Polyol Headgroup (e.g., Mannitol) dehydrogenases->polyol polyol->esterase liamocin Liamocin esterase->liamocin alkaline_hydrolysis Alkaline Hydrolysis liamocin->alkaline_hydrolysis alkaline_hydrolysis->dihydroxy_acid releases massoia_lactone This compound acidification->massoia_lactone plant_workflow start Cryptocarya massoia Bark grinding Grinding start->grinding extraction Extraction grinding->extraction distillation Hydro-distillation extraction->distillation Method 1 sfe Supercritical CO₂ Extraction extraction->sfe Method 2 separation Separation distillation->separation sfe->separation fractional_distillation Fractional Distillation separation->fractional_distillation product Purified this compound fractional_distillation->product fungal_workflow start Aureobasidium melanogenum Culture fermentation Submerged Fermentation (Two-stage pH) start->fermentation broth Fermentation Broth (contains Liamocins) fermentation->broth hydrolysis Alkaline Hydrolysis broth->hydrolysis acidification Acidification & Lactonization hydrolysis->acidification extraction Solvent Extraction acidification->extraction purification Purification extraction->purification product Purified this compound purification->product

References

Unveiling the Potent Bioactivity of Massoia Lactone Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Massoia lactone analogs, delving into their structure-activity relationships (SAR) across various biological activities. This compound, a naturally occurring α,β-unsaturated δ-lactone, and its derivatives have garnered significant interest for their diverse pharmacological effects, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. This guide synthesizes experimental data to illuminate the key structural features governing the potency and selectivity of these compounds, offering valuable insights for the rational design of novel therapeutic agents.

Comparative Biological Activity of this compound and Its Analogs

The biological efficacy of this compound analogs is intricately linked to their chemical structures. Modifications to the lactone ring, the length of the alkyl chain, and the presence of functional groups can significantly impact their activity. The following table summarizes the quantitative data from various studies, providing a comparative overview of the structure-activity relationships.

CompoundStructureBiological ActivityPotency (IC50/MIC)Reference
(-)-Massoia Lactone (C-10) (R)-5,6-dihydro-6-pentyl-2H-pyran-2-oneAnticancer (MCF-7, HT-29, NCI-H292, HL-60, K562), Anti-inflammatory, Antifungal (Candida albicans, Aspergillus flavus), Antibiofilm (C. tropicalis)Cytotoxicity: IC50 ≈ 11.29-28.35 µg/mL; Antifungal: MIC = 0.1 mg/mL (A. flavus); Antibiofilm: 80.23% inhibition at 1% w/v[1][2][3]
C-12 this compound (R)-5,6-dihydro-6-heptyl-2H-pyran-2-oneLarvicidal (Aedes albictus), AntifungalStrong larvicidal activity[4]
C-14 this compound (R)-5,6-dihydro-6-nonyl-2H-pyran-2-oneAntifungalDetected in Massoia essential oil[3]
Synthetic Analog (IId) Modified lactone coreAnticancer (MCF-7, HT-29, NCI-H292, HL-60, K562)Most active among synthesized derivatives[4]

Key Structural Determinants of Activity

The core α,β-unsaturated δ-lactone moiety is widely considered essential for the biological activity of this compound and its analogs.[1][2] This electrophilic center is believed to react with nucleophilic residues in biological targets, such as cysteine residues in proteins, leading to the observed pharmacological effects.

The length of the alkyl chain at the C-6 position also plays a crucial role in modulating activity. Studies on naturally occurring homologs (C-10, C-12, and C-14) suggest that the chain length influences the lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes and interact with its target. While C-10 this compound is the most studied, C-12 and C-14 analogs also exhibit significant biological activities.[3][5]

Key Structural Features of this compound Analogs for Bioactivity cluster_0 This compound Core Structure cluster_1 Structural Modifications Lactone_Ring α,β-Unsaturated δ-Lactone Ring (Essential for Activity) Alkyl_Chain Alkyl Chain at C-6 (Modulates Lipophilicity and Potency) Double_Bond C=C Double Bond (Michael Acceptor) Lactone_Ring->Double_Bond Contains Ring_Modification Modification of Lactone Core Lactone_Ring->Ring_Modification Can be modified Chain_Length Varying Alkyl Chain Length (C-10, C-12, C-14) Alkyl_Chain->Chain_Length Influences

Caption: Key structural features of this compound analogs influencing their biological activity.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the biological activities of this compound analogs.

Antifungal Susceptibility Testing

A common method for determining the antifungal activity of compounds is the broth microdilution assay.[6][7]

  • Inoculum Preparation: Fungal strains are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. The resulting colonies are then used to prepare a standardized inoculum suspension in a suitable broth (e.g., RPMI 1640). The final concentration of the fungal suspension is adjusted to a specific range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

  • Drug Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. For some antifungals like amphotericin B, the endpoint is complete growth inhibition.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity of this compound analogs can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The supernatant from each well is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.

Workflow of a Structure-Activity Relationship Study

The process of elucidating the structure-activity relationship of a class of compounds like this compound analogs typically follows a systematic workflow.

General Workflow of a Structure-Activity Relationship (SAR) Study Start Identify Lead Compound (e.g., this compound) Synthesis Synthesize a Library of Analogs (Varying substituents, stereochemistry, etc.) Start->Synthesis Screening Biological Screening (In vitro assays: antifungal, anticancer, etc.) Synthesis->Screening Data_Analysis Quantitative Data Analysis (Determine IC50, MIC values) Screening->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationship (Identify key structural features) Data_Analysis->SAR_Elucidation Optimization Lead Optimization (Design and synthesize more potent/selective analogs) SAR_Elucidation->Optimization Optimization->Synthesis Iterative Cycle In_Vivo In Vivo Testing (Animal models) Optimization->In_Vivo End Candidate Drug Selection In_Vivo->End

Caption: A generalized workflow for conducting a structure-activity relationship study.

This guide highlights the significant potential of this compound analogs as a source of new therapeutic leads. The compiled data and outlined protocols provide a valuable resource for researchers aiming to design and develop novel and more effective drugs based on this versatile natural product scaffold. Further investigations into a wider array of synthetic analogs and their mechanisms of action are warranted to fully exploit their therapeutic potential.

References

"Reproducibility of Massoia Lactone's effect on oral polymicrobial biofilms"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Reproducibility and Comparative Performance of Massoia Lactone in Combating Oral Polymicrobial Biofilms.

This compound, a natural compound derived from the bark of the Massoia aromatica tree, has demonstrated promising antimicrobial and antibiofilm properties. This guide provides a comprehensive comparison of its effects on oral polymicrobial biofilms, presenting available experimental data and methodologies to aid in the evaluation of its potential as a novel oral therapeutic agent.

Comparative Efficacy of this compound

The primary measure of an antibiofilm agent's efficacy lies in its ability to both inhibit the formation of new biofilms and eradicate existing ones. The minimum biofilm inhibitory concentration (MBIC50) and the minimum biofilm eradication concentration (MBEC50) are key quantitative indicators of these activities.

One of the key studies on this compound investigated its effect on a polymicrobial biofilm composed of four bacterial species commonly found in the oral cavity: Streptococcus sanguinis, Streptococcus mutans, Lactobacillus acidophilus, and Actinomyces viscosus[1][2]. The results demonstrated a dose-dependent activity of C-10 this compound in both inhibiting biofilm formation and degrading mature biofilms[1][2].

While direct comparative studies with chlorhexidine, the gold standard in oral antiseptics, are limited, existing research on chlorhexidine provides a benchmark for its performance against oral biofilms. It's important to note that the experimental conditions in the cited studies for this compound and chlorhexidine may differ, making a direct comparison challenging. Further research with head-to-head comparisons is needed for a definitive assessment.

Table 1: Quantitative Antibiofilm Activity of C-10 this compound on a Polymicrobial Oral Biofilm

Biofilm StageParameterC-10 this compound (% v/v)
Intermediate Phase (24h)MBIC50< 0.0625
Mature Phase (48h)MBEC500.25

(Data sourced from a study on a polymicrobial biofilm of S. sanguinis, S. mutans, L. acidophilus, and A. viscosus)[1][2]

Table 2: Reported Efficacy of Chlorhexidine against Oral Biofilms (for reference)

Bacterial SpeciesBiofilm AgeChlorhexidine ConcentrationObserved Effect
Streptococcus mutans48 hours0.12%Significant reduction in bacterial viability
Multispecies oral biofilm7 days0.2%Initial reduction followed by regrowth

(Data compiled from various studies)

Reproducibility and Current Research Landscape

The body of research on the antibiofilm effects of this compound against oral polymicrobial biofilms is still emerging. The primary findings on its efficacy against the four-species oral biofilm originate from a limited number of research groups[1][2]. While these studies provide a solid foundation, independent verification of these results by other research teams is crucial to establish the reproducibility of this compound's effects. Further studies investigating its efficacy against a wider range of oral polymicrobial biofilm models are also warranted.

Experimental Protocols

To ensure transparency and facilitate further research, the following are detailed methodologies for key experiments cited in the evaluation of this compound's antibiofilm properties.

In Vitro Biofilm Formation and Treatment

This protocol outlines the steps for growing a polymicrobial oral biofilm and treating it with an antimicrobial agent.

  • Bacterial Strains and Culture Conditions: Streptococcus sanguinis, Streptococcus mutans, Lactobacillus acidophilus, and Actinomyces viscosus are cultured individually in appropriate broth media.

  • Biofilm Formation:

    • A mixture of the four bacterial suspensions is added to the wells of a 96-well microtiter plate.

    • The plate is incubated under anaerobic conditions to mimic the oral environment and allow for biofilm formation. Biofilms are typically grown for 24 hours to represent an intermediate phase and 48 hours for a mature phase.

  • Antimicrobial Treatment:

    • After the incubation period, the planktonic bacteria are removed, and the biofilms are washed.

    • Serial dilutions of the antimicrobial agent (e.g., C-10 this compound) are added to the wells containing the biofilms.

    • The plate is incubated for a specified contact time.

Quantification of Biofilm Inhibition and Eradication (Crystal Violet Assay)

The crystal violet assay is a common method for quantifying the total biomass of a biofilm.

  • Staining: After treatment, the antimicrobial solution is removed, and the wells are washed to remove non-adherent cells. A 0.1% crystal violet solution is then added to each well, staining the biofilm biomass.

  • Solubilization: The excess stain is washed away, and the crystal violet retained by the biofilm is solubilized using a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (typically 570-595 nm). The absorbance is proportional to the amount of biofilm present.

  • Calculation of MBIC50 and MBEC50:

    • MBIC50 (Minimum Biofilm Inhibitory Concentration 50%): The concentration of the antimicrobial agent that causes a 50% reduction in biofilm formation compared to the untreated control.

    • MBEC50 (Minimum Biofilm Eradication Concentration 50%): The concentration of the antimicrobial agent that eradicates 50% of the pre-formed biofilm compared to the untreated control.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.

G cluster_0 This compound Action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interacts with EPS Matrix EPS Matrix This compound->EPS Matrix Penetrates Disruption Disruption Bacterial Cell Membrane->Disruption Degradation Degradation EPS Matrix->Degradation Cell Lysis Cell Lysis Disruption->Cell Lysis Biofilm Dispersal Biofilm Dispersal Degradation->Biofilm Dispersal

Caption: Proposed Mechanism of this compound on Oral Biofilms.

G Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Biofilm Formation (24h/48h) Biofilm Formation (24h/48h) Bacterial Culture->Biofilm Formation (24h/48h) Treatment with this compound Treatment with this compound Biofilm Formation (24h/48h)->Treatment with this compound Crystal Violet Staining Crystal Violet Staining Treatment with this compound->Crystal Violet Staining Absorbance Reading Absorbance Reading Crystal Violet Staining->Absorbance Reading Data Analysis (MBIC50/MBEC50) Data Analysis (MBIC50/MBEC50) Absorbance Reading->Data Analysis (MBIC50/MBEC50) End End Data Analysis (MBIC50/MBEC50)->End

Caption: Experimental Workflow for Biofilm Inhibition/Eradication Assay.

Conclusion

The available evidence suggests that this compound is a promising natural compound with significant in vitro activity against oral polymicrobial biofilms. Its ability to both inhibit biofilm formation and degrade mature biofilms at relatively low concentrations highlights its potential for development as a novel oral care agent. However, to fully ascertain its reproducibility and clinical relevance, further independent research is imperative. Direct comparative studies against established antimicrobials like chlorhexidine are also crucial for a comprehensive understanding of its therapeutic potential. The current understanding of its mechanism of action is centered on the disruption of the bacterial cell membrane and the degradation of the extracellular polymeric substance matrix. More in-depth studies are needed to elucidate the specific molecular targets and signaling pathways involved in its antibiofilm activity.

References

Safety Operating Guide

Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of Massoia Lactone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. This substance is known to cause skin and eye irritation and may lead to an allergic skin reaction. It is also recognized as being very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear suitable impervious gloves.

  • Skin and Body Protection: Wear long-sleeved protective clothing.

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the individual to fresh air. If breathing is difficult, oxygen may be necessary. Seek medical attention if symptoms develop or persist.

II. Spill Management Protocol

In the case of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. For liquid spills, create a dike around the material using inert absorbent materials such as dry clay, sand, or diatomaceous earth.

  • Absorb the Spilled Material: Carefully absorb the spilled this compound with an inert absorbent material.

  • Collect and Containerize: Pick up and transfer the absorbed material into a properly labeled, sealable container for hazardous waste disposal. Do not return spilled material to the original container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program or an equivalent approved waste disposal service. Direct disposal into regular trash or down the sewer system is not permitted.

Operational and Disposal Plan:

  • Waste Identification and Classification: this compound should be treated as hazardous chemical waste due to its irritant properties and aquatic toxicity.

  • Waste Segregation: Store this compound waste separately from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw cap for waste collection. Plastic containers are often preferred over glass.

    • Ensure the container is in good condition, free from cracks or deterioration.

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (department, room number), and the Principal Investigator's name and contact information. Abbreviations or chemical formulas are not acceptable.

    • Mark the appropriate hazard pictograms on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area".

    • Keep the container closed except when adding waste.

  • Disposal Request:

    • Submit a hazardous waste pickup request to your institution's EHS department. This typically involves completing a Hazardous Waste Information Form.

    • Do not transport hazardous waste yourself. Await collection by authorized personnel.

Empty Container Disposal:

Empty containers that held this compound must be managed carefully. A container is not considered empty until all contents have been removed. For containers that held toxic chemicals, they must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air drying, deface the original label and the container may then be disposed of in the regular trash.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

MassoiaLactoneDisposal cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal start This compound for Disposal identify_waste Identify as Hazardous Waste (Irritant, Aquatic Toxin) start->identify_waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->wear_ppe select_container Select Compatible, Leak-Proof Container wear_ppe->select_container label_container Label with 'Hazardous Waste', Contents, Date, PI Info select_container->label_container segregate_waste Segregate from Incompatible Chemicals label_container->segregate_waste store_securely Store in Designated Satellite Accumulation Area segregate_waste->store_securely request_pickup Submit Waste Pickup Request to EHS store_securely->request_pickup ehs_collection EHS Collection and Proper Disposal request_pickup->ehs_collection end Disposal Complete ehs_collection->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Massoia Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe handling environment for chemicals like Massoia Lactone is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risks and ensure operational integrity.

This compound, a combustible liquid, is known to cause skin and eye irritation and may lead to an allergic skin reaction.[1][2][3] Adherence to the following procedural guidelines is critical for safe handling in a laboratory setting.

Essential Safety and Handling Information

Proper handling and storage are crucial to maintaining the stability and safety of this compound. Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, or direct sunlight.[4][5]

PropertyData
Chemical Name 5-Hydroxy-2-decenoic acid δ-lactone
CAS Number 54814-64-1
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Creamy, coconut-like
Boiling Point Not available
Flash Point > 93.33 °C (> 200.00 °F) TCC
Incompatible Materials Strong acids, alkalis, and oxidizing agents

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment should be worn when handling this compound:

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles that conform to approved government standards.[6]

  • Hand Protection: Chemically resistant, impervious gloves such as rubber gloves are required.[2][6] It is crucial to use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of immediately after use.

  • Body Protection: Wear impervious clothing, such as a lab coat or long-sleeved garments, to prevent skin contact.[2][4]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required.[6] However, if there is a risk of inhaling vapors, mists, or in cases of insufficient ventilation, a suitable respirator should be used.[2]

Procedural Safety Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

MassoiaLactoneWorkflow This compound Safe Handling Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Before Handling handling Chemical Handling (Weighing, Transferring) ppe->handling spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal After Use first_aid First Aid spill->first_aid If Exposed decon Decontamination (Clean Workspace, Remove PPE) spill->decon After Cleanup disposal->decon end End of Process decon->end

This compound Safe Handling Workflow

Emergency Protocols

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Remove all sources of ignition.[6] Spills should be contained and soaked up with an inert absorbent material like sand or diatomaceous earth.[1][6] The collected material should then be placed in a suitable, closed container for disposal as hazardous waste.[1][6]

First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2] If skin irritation or a rash occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and call a physician or poison control center immediately.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[4][6] Do not allow the chemical to enter drains or surface water.[7] Contaminated packaging should be handled in the same manner as the substance itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Massoia Lactone
Reactant of Route 2
Massoia Lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.